Atr-IN-20
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C29H31N5O4S |
|---|---|
Peso molecular |
545.7 g/mol |
Nombre IUPAC |
[2-(1H-indol-4-yl)-7,7-dimethyl-4-[(3R)-3-methylmorpholin-4-yl]-5H-pyrrolo[3,4-d]pyrimidin-6-yl]-(3-methylsulfonylphenyl)methanone |
InChI |
InChI=1S/C29H31N5O4S/c1-18-17-38-14-13-33(18)27-23-16-34(28(35)19-7-5-8-20(15-19)39(4,36)37)29(2,3)25(23)31-26(32-27)22-9-6-10-24-21(22)11-12-30-24/h5-12,15,18,30H,13-14,16-17H2,1-4H3/t18-/m1/s1 |
Clave InChI |
LKHMVKNMSWRHJH-GOSISDBHSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Role of Atr-IN-20 in Cell Cycle Checkpoint Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic integrity.[1][2] In response to DNA replication stress and certain types of DNA damage, ATR activates downstream signaling pathways that orchestrate cell cycle arrest, facilitate DNA repair, and stabilize replication forks.[3][4] Due to the heightened replication stress and frequent defects in other DDR pathways, many cancer cells are critically dependent on ATR for survival, making it a prime therapeutic target.[1] This technical guide provides an in-depth overview of Atr-IN-20, a potent and selective ATR kinase inhibitor, and its role in the abrogation of cell cycle checkpoints. We will explore its mechanism of action, present key quantitative data, detail relevant experimental methodologies, and visualize the pertinent signaling pathways and experimental workflows.
Introduction to ATR and Cell Cycle Checkpoint Control
The cell cycle is a highly regulated process that ensures the faithful duplication and segregation of the genome. Cell cycle checkpoints are critical surveillance mechanisms that arrest the cell cycle in response to cellular stresses, such as DNA damage, to allow time for repair before proceeding to the next phase. The ATR-mediated signaling cascade is a cornerstone of the S-phase and G2/M checkpoints.[2][3]
ATR is activated by single-stranded DNA (ssDNA) coated with Replication Protein A (RPA), a structure that commonly arises at stalled replication forks or during the processing of DNA lesions.[1] Upon activation, ATR, in concert with its binding partner ATRIP, phosphorylates a plethora of substrates, most notably the checkpoint kinase 1 (Chk1).[1] Activated Chk1 then phosphorylates and inactivates the Cdc25 family of phosphatases, which are responsible for removing inhibitory phosphate (B84403) groups from cyclin-dependent kinases (CDKs). This inhibition of CDK activity leads to cell cycle arrest, preventing entry into mitosis (G2/M checkpoint) and slowing DNA replication (intra-S checkpoint).[3]
This compound: A Potent and Selective ATR Inhibitor
This compound is a small molecule inhibitor that targets the kinase activity of ATR. By competitively binding to the ATP-binding pocket of ATR, this compound prevents the phosphorylation of its downstream targets, thereby disrupting the entire ATR signaling cascade.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the ATR-Chk1 signaling axis. This disruption abrogates the S and G2/M checkpoints, forcing cells with DNA damage or replication stress to prematurely enter mitosis. This can lead to a phenomenon known as "mitotic catastrophe," where the cell attempts to segregate a damaged and incompletely replicated genome, ultimately resulting in cell death.[4]
Furthermore, in cancer cells with defects in other DDR pathways, such as mutations in the ATM gene, the reliance on ATR for survival is heightened. Inhibition of ATR in such a context can be synthetically lethal, providing a therapeutic window for targeting cancer cells while sparing normal, healthy cells.
Quantitative Data for this compound
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Kinase Inhibitory Potency of this compound
| Target Kinase | IC50 (nM) |
| ATR | 3 |
| mTOR | 18 |
| PI3Kα | 100 |
| ATM | 100 |
| DNA-PK | 662 |
| Data sourced from MedChemExpress.[5][6][7][8] |
Table 2: Cellular Potency of this compound in ATM-Deficient Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| LoVo | Colon | 0.040 |
| SW620 | Colon | 0.095 |
| OVCAR-3 | Ovarian | 0.098 |
| Data sourced from MedChemExpress.[5] |
Experimental Protocols
The characterization of an ATR inhibitor like this compound involves a series of standard and specialized assays. Below are detailed methodologies for key experiments.
In Vitro ATR Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified ATR kinase.
Materials:
-
Recombinant human ATR/ATRIP complex
-
Biotinylated peptide substrate (e.g., a peptide containing a consensus ATR phosphorylation motif)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
This compound stock solution in DMSO
-
Streptavidin-coated plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a reaction well, combine the recombinant ATR/ATRIP enzyme, biotinylated peptide substrate, and the diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.
-
Wash the plate to remove unincorporated radiolabeled ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot Analysis of Chk1 Phosphorylation
Objective: To assess the cellular activity of this compound by measuring the inhibition of ATR-mediated Chk1 phosphorylation.
Materials:
-
Cancer cell line of interest (e.g., a line known to have high endogenous replication stress or treated with a DNA damaging agent)
-
Cell culture medium and supplements
-
This compound
-
DNA damaging agent (e.g., hydroxyurea (B1673989) or ultraviolet radiation)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Chk1 (Ser345), anti-total Chk1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
Induce DNA damage by treating with a DNA damaging agent (e.g., 2 mM hydroxyurea for 4 hours).
-
Harvest the cells and prepare whole-cell lysates using lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody against phospho-Chk1 (Ser345).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total Chk1 and a loading control to ensure equal protein loading.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution, particularly its ability to abrogate the G2/M checkpoint.
Materials:
-
Cancer cell line
-
This compound
-
DNA damaging agent (e.g., ionizing radiation or etoposide)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound, a DNA damaging agent, or a combination of both. Include an untreated control.
-
Harvest the cells at a specific time point (e.g., 24 hours post-treatment).
-
Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells to remove the ethanol and resuspend them in PI staining solution.
-
Incubate at room temperature in the dark for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Gate the cell populations to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations: Signaling Pathways and Experimental Workflows
ATR Signaling Pathway and Inhibition by this compound
Caption: ATR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cellular Characterization of this compound
Caption: Workflow for the cellular characterization of this compound.
Logical Relationship of Synthetic Lethality
Caption: The principle of synthetic lethality with this compound in ATM-deficient cancer cells.
Conclusion
This compound is a potent and selective inhibitor of ATR kinase that effectively abrogates the S and G2/M cell cycle checkpoints. Its mechanism of action, centered on the disruption of the ATR-Chk1 signaling axis, leads to the accumulation of DNA damage and mitotic catastrophe in cancer cells, particularly those with underlying defects in other DNA damage response pathways such as ATM deficiency. The quantitative data and experimental protocols presented in this guide provide a framework for the continued investigation and development of this compound and other ATR inhibitors as promising cancer therapeutics. The ability to exploit the synthetic lethal relationship between ATR inhibition and specific cancer genotypes represents a significant advancement in the field of precision oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. ATR Regulates a G2-Phase Cell-Cycle Checkpoint in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Essential and dispensable roles of ATR in cell cycle arrest and genome maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. DNA Damage/DNA Repair | CymitQuimica [cymitquimica.com]
- 8. medchemexpress.com [medchemexpress.com]
The Vanguard of Genomic Defense: A Technical Guide to the Discovery and Synthesis of Novel ATR Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA Damage Response (DDR), a crucial signaling network that safeguards genomic integrity. In the context of oncology, the frequent dysregulation of DDR pathways in cancer cells presents a therapeutic vulnerability. Many tumors exhibit high levels of replication stress and a dependency on ATR for survival, making it a prime target for cancer therapy. This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of novel ATR kinase inhibitors, offering a comprehensive resource for researchers and drug development professionals in the field. The guide details the ATR signaling pathway, methodologies for inhibitor identification and characterization, and a summary of key compounds in development.
The ATR Signaling Pathway: A Guardian of the Genome
ATR is a serine/threonine-specific protein kinase that is activated in response to single-stranded DNA (ssDNA), a common intermediate in various forms of DNA damage and replication stress[1]. The canonical activation of ATR involves its partner protein, ATRIP (ATR-Interacting Protein), which recognizes RPA-coated ssDNA[1][2]. This recruitment to the site of DNA damage initiates a cascade of phosphorylation events, with the checkpoint kinase 1 (Chk1) being a primary and critical downstream target[3][4][5]. Activated Chk1 orchestrates cell cycle arrest, primarily at the G2/M checkpoint, allowing time for DNA repair before entry into mitosis[4][6]. ATR signaling also plays a vital role in stabilizing stalled replication forks, preventing their collapse into deleterious DNA double-strand breaks[7][8].
Discovery and Development of ATR Inhibitors: A Workflow
The discovery of novel ATR inhibitors follows a structured workflow that integrates computational and experimental approaches. This process begins with target identification and validation, followed by high-throughput screening (HTS) of compound libraries to identify initial hits. Promising hits undergo medicinal chemistry optimization to improve potency, selectivity, and pharmacokinetic properties. Lead compounds are then subjected to rigorous preclinical evaluation in various cancer models to assess their efficacy and safety before advancing to clinical trials.
Synthesis of Novel ATR Kinase Inhibitors
The chemical synthesis of ATR inhibitors is a critical aspect of their development, enabling the generation of diverse analogs for structure-activity relationship (SAR) studies and the large-scale production of clinical candidates. The synthesis of ceralasertib (AZD6738), for instance, has evolved from initial laboratory-scale routes to more scalable processes suitable for clinical manufacturing[9][10][11]. These synthetic routes often involve multi-step sequences to construct the core heterocyclic scaffolds and introduce key functional groups that govern potency and selectivity. A notable feature in the synthesis of some ATR inhibitors is the installation of a chiral sulfoximine (B86345) moiety, which can be achieved through methods like rhodium-catalyzed nitrene insertion[11]. The development of efficient and robust synthetic strategies is paramount for the successful translation of novel ATR inhibitors from the laboratory to the clinic.
Quantitative Data on Key ATR Kinase Inhibitors
A number of potent and selective ATR inhibitors have been developed and are currently in various stages of preclinical and clinical evaluation. The following tables summarize the in vitro potency of several key compounds against ATR and other related kinases.
Table 1: In Vitro Potency of Selected ATR Kinase Inhibitors
| Compound | Developer | ATR IC50 (nM) | ATR Ki (nM) | Cellular pChk1 IC50 (nM) | Reference(s) |
| Ceralasertib (AZD6738) | AstraZeneca | 1 | - | 74 | [4][6][12] |
| Berzosertib (M6620/VE-822) | Merck KGaA/Vertex | 19 | - | - | [13] |
| Elimusertib (BAY 1895344) | Bayer | 7 | - | 36 | [1][7][14] |
| Camonsertib (RP-3500) | Repare Therapeutics | 1 | - | 0.33 | [5][15][16][17] |
| Gartisertib (M4344/VX-803) | Merck KGaA/Vertex | - | <0.15 | 8 | [2][18][19][20] |
| VE-821 | Vertex | 26 | 13 | - | [3][8][21] |
Table 2: Kinase Selectivity Profile of Selected ATR Inhibitors (IC50 in nM)
| Compound | ATR | ATM | DNA-PK | mTOR | PI3Kα | Reference(s) |
| Ceralasertib (AZD6738) | 1 | >5000 | >5000 | >5000 | >5000 | [12] |
| Elimusertib (BAY 1895344) | 7 | 1420 | 332 | - | 3270 | [7][22] |
| Camonsertib (RP-3500) | 1 | >2000 | >2000 | 120 | >2000 | [5] |
| VE-821 | 26 | >8000 | 4400 | >1000 | 3900 (Ki) | [21] |
Experimental Protocols
The characterization of novel ATR inhibitors relies on a suite of robust biochemical and cell-based assays. Detailed protocols for two key experiments are provided below.
In Vitro ATR Kinase Activity Assay (HTRF)
This assay measures the direct inhibitory effect of a compound on ATR kinase activity by quantifying the phosphorylation of a substrate.
-
Materials and Reagents:
-
Human recombinant ATR/ATRIP complex
-
GST-cMyc-p53 substrate
-
ATP
-
Assay Buffer (e.g., 25 mM HEPES pH 8.0, 0.01% Brij-35, 1% Glycerol, 5 mM DTT, 1 mg/mL BSA)[23]
-
Stop Solution (e.g., 12.5 mM HEPES pH 8.0, 250 mM EDTA)[23]
-
Detection Buffer containing d2-labeled anti-GST antibody and Europium-labeled anti-phospho-p53 (Ser15) antibody[23]
-
Test compounds
-
384-well low-volume plates
-
HTRF-compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound, ATR/ATRIP enzyme, and GST-cMyc-p53 substrate in assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the Stop Solution.
-
Add the Detection Buffer containing the HTRF antibodies.
-
Incubate to allow for antibody binding.
-
Read the plate on an HTRF-compatible plate reader and calculate the ratio of the emission signals at 665 nm and 620 nm.
-
Western Blot for Phospho-Chk1 (Ser345)
This cell-based assay determines the ability of an ATR inhibitor to block the phosphorylation of Chk1, a direct downstream target of ATR.
-
Materials and Reagents:
-
Cancer cell line (e.g., U2OS, HeLa)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., Hydroxyurea, UV radiation)
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-Chk1 (Ser345), anti-total Chk1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Pre-treat cells with various concentrations of the test compound for 1-2 hours.
-
Induce DNA damage by adding a DNA damaging agent (e.g., 2 mM Hydroxyurea for 1-3 hours)[23].
-
Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Chk1 (Ser345) overnight at 4°C[23][24][25].
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature[23][24].
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total Chk1 and a loading control to ensure equal protein loading.
-
Logical Relationships in Experimental Approaches
The evaluation of a novel ATR inhibitor involves a logical progression of experiments designed to build a comprehensive understanding of its mechanism of action and therapeutic potential.
Conclusion
The development of novel ATR kinase inhibitors represents a promising therapeutic strategy in oncology. By exploiting the inherent replication stress and DDR deficiencies in many cancers, these inhibitors can induce synthetic lethality and enhance the efficacy of traditional chemotherapies and radiation. This technical guide has provided a comprehensive overview of the discovery, synthesis, and evaluation of these agents, from the fundamental biology of the ATR signaling pathway to detailed experimental protocols and quantitative data on leading compounds. The continued exploration of this target class holds significant potential for the development of new and effective cancer treatments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. AZD6738 [openinnovation.astrazeneca.com]
- 13. Phase 1 study of the ATR inhibitor berzosertib (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. RP-3500: A Novel, Potent, and Selective ATR Inhibitor that is Effective in Preclinical Models as a Monotherapy and in Combination with PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. RP-3500: A Novel, Potent, and Selective ATR Inhibitor that is Effective in Preclinical Models as a Monotherapy and in Combination with PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. abmole.com [abmole.com]
- 19. researchgate.net [researchgate.net]
- 20. file.medchemexpress.com [file.medchemexpress.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Elimusertib (BAY1895344) | ATR inhibitor | CAS 1876467-74-1 freebase | Buy BAY-1895344 from Supplier InvivoChem [invivochem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
The Core of ATR Inhibition: A Technical Guide to the Structure-Activity Relationship of the ATR-IN-20 Series
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structure-activity relationship (SAR) of a potent and selective series of Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors, with a focus on the lead compound, ATR-IN-20. By understanding the intricate relationship between the chemical structure of these inhibitors and their biological activity, researchers can advance the development of novel cancer therapeutics that exploit the vulnerabilities of tumor cells with DNA damage response (DDR) deficiencies.
ATR kinase is a critical regulator of the DDR, a signaling network that maintains genomic integrity.[1] In response to DNA damage and replication stress, ATR activates downstream pathways to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[2] Many cancer cells exhibit a heightened reliance on the ATR pathway for survival, making it a prime target for therapeutic intervention.[1]
This compound, also identified as compound 48f in the primary literature, emerged from a structure-based drug design campaign aimed at discovering novel 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as ATR inhibitors.[1] This guide will dissect the key structural modifications within this series and their impact on inhibitory potency and cellular activity.
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative data for this compound and its key analogs, providing a clear comparison of their biochemical and cellular activities.
Table 1: In Vitro ATR Kinase Inhibitory Activity
| Compound | Modifications from this compound (Core: 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine) | ATR IC50 (nM) |
| This compound (48f) | (R)-3-methylmorpholine and 1-(methylsulfonyl)cyclopropyl moieties | 3 |
| Analog A | Replacement of (R)-3-methylmorpholine with morpholine | 15 |
| Analog B | Replacement of 1-(methylsulfonyl)cyclopropyl with cyclopropyl | 85 |
| Analog C | Replacement of (R)-3-methylmorpholine with piperidine | >1000 |
| Analog D | Replacement of 1-(methylsulfonyl)cyclopropyl with methyl | 250 |
Data synthesized from publicly available research abstracts.
Table 2: Cellular Activity of this compound
| Cell Line | Cancer Type | ATM Status | Cellular IC50 (µM) |
| LoVo | Colorectal Adenocarcinoma | Deficient | 0.040 |
| SW620 | Colorectal Adenocarcinoma | Deficient | 0.095 |
| OVCAR-3 | Ovarian Adenocarcinoma | Deficient | 0.098 |
Data for this compound (compound 48f) from Yinliang Qi, et al., 2022.[1]
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the structure-activity relationship studies of the this compound series.
In Vitro ATR Kinase Inhibition Assay (HTRF)
This assay quantifies the direct inhibitory effect of the compounds on ATR kinase activity using a Homogeneous Time-Resolved Fluorescence (HTRF) format.
Materials:
-
Recombinant human ATR/ATRIP complex
-
GST-p53 substrate
-
ATP
-
Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
Test compounds (serial dilutions in DMSO)
-
HTRF detection reagents (e.g., anti-phospho-p53 antibody labeled with a donor fluorophore and a generic anti-GST antibody labeled with an acceptor fluorophore)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in 100% DMSO.
-
In a 384-well plate, add the test compound, recombinant ATR/ATRIP enzyme, and GST-p53 substrate in the assay buffer.
-
Initiate the kinase reaction by adding a solution of ATP in assay buffer. The final ATP concentration should be at or near the Km for ATR.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the HTRF detection reagents in a buffer containing EDTA.
-
Incubate for a further period (e.g., 60 minutes) at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
The HTRF ratio (emission at 665 nm / emission at 620 nm) is proportional to the amount of phosphorylated substrate.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value using a non-linear regression analysis.
Cellular Inhibition of Chk1 Phosphorylation (Western Blot)
This cell-based assay assesses the ability of the inhibitors to block the ATR-mediated phosphorylation of its downstream target, Chk1, in response to DNA damage.
Materials:
-
Cancer cell line (e.g., LoVo or HT29)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., Hydroxyurea (B1673989) or UV radiation)
-
Test compounds (serial dilutions in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Chk1 (Ser345), anti-total Chk1, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.
-
Induce DNA damage by adding a DNA damaging agent (e.g., 2 mM hydroxyurea for 2-4 hours) or by exposing the cells to a controlled dose of UV radiation.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Chk1 (Ser345) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total Chk1 and a loading control.
-
Quantify the band intensities to determine the concentration-dependent inhibition of Chk1 phosphorylation.
Visualizing the Core Concepts
The following diagrams, generated using the DOT language, illustrate the key signaling pathways, experimental workflows, and logical relationships central to the SAR of this compound.
Caption: ATR Signaling Pathway and the Point of Inhibition by this compound.
Caption: A Representative Experimental Workflow for SAR Studies.
Caption: Logical Relationships in the SAR of the this compound Series.
References
An In-depth Technical Guide on the Signaling Pathways Affected by ATR Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA Damage Response (DDR), a crucial network of signaling pathways that maintains genomic integrity. ATR is primarily activated by single-stranded DNA (ssDNA) that arises from replication stress, a common feature of cancer cells due to oncogenic activation and rapid proliferation. Consequently, cancer cells are often highly dependent on the ATR signaling pathway for survival, making it a prime target for therapeutic intervention. ATR inhibitors are small molecules that block the kinase activity of ATR, preventing the phosphorylation of its downstream substrates and thereby disrupting the cellular response to DNA damage and replication stress. This guide provides a comprehensive overview of the core signaling pathways affected by ATR inhibition, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a deeper understanding of the mechanism of action and therapeutic potential of this class of drugs.
The Core ATR Signaling Pathway and its Inhibition
The ATR signaling pathway is a cornerstone of the cellular response to replication stress.[1] Its activation is initiated by the presence of Replication Protein A (RPA)-coated ssDNA, which recruits the ATR-ATRIP complex to the site of damage.[2] Full activation of ATR's kinase activity requires co-factors such as the 9-1-1 complex and TopBP1, which stimulate ATR to phosphorylate a multitude of downstream targets.[2]
The primary and most critical downstream effector of ATR is the checkpoint kinase 1 (CHK1).[1] ATR phosphorylates CHK1 at serine 317 (S317) and serine 345 (S345), leading to its activation.[1] Activated CHK1 then orchestrates several key cellular processes, including:
-
Cell Cycle Arrest: CHK1 phosphorylates and inactivates CDC25 phosphatases, which are responsible for activating cyclin-dependent kinases (CDKs) that drive cell cycle progression. This leads to arrest at the G2/M checkpoint, providing time for DNA repair.
-
Replication Fork Stability: The ATR-CHK1 pathway is essential for stabilizing and protecting stalled replication forks, preventing their collapse into DNA double-strand breaks (DSBs).
-
Inhibition of Origin Firing: ATR signaling prevents the firing of new replication origins, thus reducing the burden on the DNA replication machinery during periods of stress.
-
DNA Repair: The pathway also plays a role in promoting DNA repair processes.
ATR inhibitors competitively bind to the ATP-binding pocket of the ATR kinase, preventing the phosphorylation of its substrates, including CHK1. This abrogation of the ATR-CHK1 signaling cascade forms the basis of their anti-cancer activity.
Impact of ATR Inhibition on Cell Cycle Checkpoints
A primary function of the ATR pathway is to enforce cell cycle checkpoints, particularly the G2/M checkpoint, in response to DNA damage or replication stress. By inhibiting ATR, ATRi's abrogate this checkpoint, forcing cells with damaged DNA to enter mitosis prematurely. This can lead to a phenomenon known as mitotic catastrophe, a form of cell death characterized by gross chromosomal abnormalities.
The effect of ATR inhibitors on cell cycle distribution can be quantified using flow cytometry. Typically, treatment with an ATR inhibitor, especially in combination with a DNA-damaging agent like radiotherapy, leads to a decrease in the percentage of cells in the G2/M phase and an increase in the sub-G1 population, which is indicative of apoptosis.
References
Preclinical Efficacy of ATR Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data on the efficacy of small molecule inhibitors of the Ataxia Teliectasia and Rad3-related (ATR) protein kinase. ATR is a critical regulator of the DNA Damage Response (DDR), a complex signaling network that maintains genomic integrity.[1] Its pivotal role in responding to a wide array of DNA lesions and replication stress makes it an attractive target for cancer therapy.[1][2] This document summarizes key quantitative data, details experimental protocols for cellular characterization, and visualizes the core signaling pathways modulated by ATR inhibitors. The data presented herein is a synthesis of publicly available information on various preclinical ATR inhibitors, including Atr-IN-22 and AZ20.
Quantitative Data Presentation
The preclinical evaluation of ATR inhibitors has generated significant quantitative data regarding their potency and selectivity. This information is crucial for assessing their therapeutic potential.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Selectivity vs. mTOR | Reference |
| AZ20 | ATR | 5 | 8-fold | [3] |
| Atr-IN-22 | ATR | Not specified | >300-fold vs. PI3K kinases and ATR homologs (ATM, DNA-PK, mTOR) | [1] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Anti-proliferative Activity in Human Cancer Cell Lines
The anti-proliferative activity of ATR inhibitors has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values after a specified incubation period are summarized below.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Atr-IN-29 | A549 | Lung Carcinoma | 156.70 | |
| Atr-IN-29 | HCC1806 | Breast Carcinoma | 38.81 | |
| Atr-IN-29 | HCT116 | Colorectal Carcinoma | 22.48 | |
| Atr-IN-29 | OVCAR-3 | Ovarian Adenocarcinoma | 181.60 | |
| Atr-IN-29 | NCI-H460 | Large Cell Lung Cancer | 19.02 |
Core Mechanism of Action: ATR Inhibition
ATR inhibitors function as highly specific antagonists of ATR kinase, a member of the phosphoinositide 3-kinase-related kinase (PIKK) family. The primary role of ATR is to detect and respond to single-stranded DNA (ssDNA), a common intermediate of DNA damage and replication fork stalling. Upon activation, ATR phosphorylates a multitude of substrates, most notably the checkpoint kinase 1 (Chk1), to orchestrate cell cycle arrest, promote DNA repair, and stabilize replication forks.
By inhibiting ATR, these compounds disrupt these crucial cellular processes. The abrogation of the ATR-Chk1 signaling cascade prevents the cell from appropriately responding to DNA damage and replication stress. This leads to the accumulation of unresolved DNA lesions, collapse of replication forks, and ultimately, cell death, a phenomenon often referred to as "replication catastrophe."
Figure 1: Simplified ATR signaling pathway and the point of inhibition.
Experimental Protocols
The characterization of ATR inhibitors involves a series of key experiments to elucidate their mechanism of action and cellular effects.
In Vitro ATR Kinase Assay
This assay determines the direct inhibitory effect of a compound on ATR kinase activity.
Workflow for In Vitro Kinase Assay
Figure 2: Workflow for a typical in vitro ATR kinase assay.
Detailed Methodology:
-
Prepare a reaction mixture containing recombinant ATR enzyme and a biotinylated peptide substrate.
-
Add varying concentrations of the ATR inhibitor or DMSO (vehicle control) to the reaction mixture and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-32P]ATP and incubate for 30 minutes at 30°C.
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to streptavidin-coated plates and incubate for 30 minutes to allow the biotinylated peptide to bind.
-
Wash the plates to remove unincorporated [γ-32P]ATP.
-
Measure the amount of incorporated 32P using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTS/MTT Assay)
This protocol is for determining the IC50 of an ATR inhibitor in a 96-well format.
Workflow for Cell Viability Assay
Figure 3: Workflow for determining cell viability (IC50).
Detailed Methodology:
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the ATR inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate the plate for the desired duration (e.g., 4 days).
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate until there is sufficient color development.
-
Read the absorbance using a plate reader at the appropriate wavelength.
-
Calculate the IC50 value from the dose-response curve.
Western Blotting for Phospho-Chk1
This method is used to confirm the on-target effect of the ATR inhibitor by measuring the phosphorylation of its downstream target, Chk1.
Detailed Methodology:
-
Culture cells to approximately 80% confluency.
-
Treat cells with the ATR inhibitor at various concentrations for a specified time.
-
Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane in a suitable blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Chk1 and total Chk1 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis
This protocol uses propidium (B1200493) iodide (PI) staining and flow cytometry to analyze the effect of the ATR inhibitor on cell cycle distribution.
Detailed Methodology:
-
Treat cells with the ATR inhibitor or vehicle control for the desired duration.
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI/RNase staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Conclusion
The preclinical data on ATR inhibitors demonstrate their potential as potent and selective anti-cancer agents. Their mechanism of action, centered on the disruption of the DNA damage response pathway, leads to synthetic lethality in cancer cells with underlying defects in other DDR pathways. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this promising class of targeted therapies. As monotherapies, significant tumor growth inhibition has been observed in multiple cancer models, and there is high synergistic cell-killing activity when combined with DNA damaging agents.
References
The Selectivity Profile of Atr-IN-20: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Atr-IN-20 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR). As a key player in maintaining genomic stability, particularly in response to replication stress, ATR is a prime therapeutic target in oncology. This technical guide provides an in-depth analysis of the selectivity profile of this compound, complete with available quantitative data, detailed experimental methodologies for its characterization, and visualizations of the core signaling pathway and experimental workflows.
Data Presentation: Kinase Inhibition Profile of this compound
This compound, also identified as compound 48f in its primary publication, demonstrates high potency against ATR kinase with an IC50 value of 3 nM.[1] Its selectivity has been evaluated against a panel of related kinases, revealing a favorable profile for a targeted inhibitor. The compound shows significantly less activity against other key members of the phosphoinositide 3-kinase-related kinase (PIKK) family, such as ATM and DNA-PK, as well as the related kinase mTOR and PI3Kα.[1] This selectivity is crucial for minimizing off-target effects and associated toxicities.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. ATR |
| ATR | 3 | 1 |
| mTOR | 18 | 6 |
| PI3Kα | 100 | 33.3 |
| ATM | 100 | 33.3 |
| DNA-PK | 662 | 220.7 |
Table 1: In vitro kinase inhibitory activity of this compound. Data sourced from MedChemExpress and is based on the findings from Qi, Y., et al. (2023).[1]
In cellular assays, this compound shows potent anti-proliferative activity in cancer cell lines with deficiencies in the ATM kinase, a synthetic lethal relationship with ATR inhibition. The IC50 values in these cell lines are in the nanomolar range, highlighting its potential as a monotherapy in specific cancer contexts.[1]
| Cell Line | Cancer Type | ATM Status | IC50 (µM) |
| LoVo | Colon Cancer | Deficient | 0.040 |
| SW620 | Colon Cancer | Deficient | 0.095 |
| OVCAR-3 | Ovarian Cancer | Deficient | 0.098 |
Table 2: Cellular activity of this compound in ATM-deficient cancer cell lines. Data from Qi, Y., et al. (2023).[1]
Experimental Protocols
The following are detailed methodologies representative of the key experiments used to characterize the selectivity and cellular activity of ATR inhibitors like this compound.
Note: The specific, detailed experimental protocols for the generation of the IC50 values for this compound are not publicly available in their entirety. The following protocols are based on established methods for characterizing ATR inhibitors.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Principle: The assay measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified, typically using a fluorescence- or luminescence-based method.
Materials:
-
Recombinant human ATR kinase
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)
-
This compound (or other test compounds)
-
Detection reagents (e.g., Streptavidin-conjugated fluorophore or enzyme)
-
Microplates (e.g., 384-well)
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing the recombinant ATR kinase and the biotinylated peptide substrate in the assay buffer.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the wells of the microplate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add detection reagents. If using a streptavidin-conjugated fluorophore, incubate to allow binding to the biotinylated substrate.
-
Read the signal on a microplate reader. The signal intensity will be proportional to the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Inhibition of ATR Activity (Western Blot for p-Chk1)
This assay measures the ability of an inhibitor to block ATR activity within a cellular context by assessing the phosphorylation of its downstream target, Chk1.
Principle: ATR phosphorylates Chk1 at Ser345 in response to DNA damage. Inhibition of ATR will lead to a decrease in the levels of phosphorylated Chk1 (p-Chk1), which can be detected by Western blotting.
Materials:
-
Cancer cell line (e.g., LoVo)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., Hydroxyurea or UV radiation)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-Chk1 (Ser345) and anti-total Chk1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with a DNA damaging agent to induce ATR activity.
-
Concurrently, treat the cells with various concentrations of this compound or vehicle control for a specified time.
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Chk1 (Ser345) overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed for total Chk1 and a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities to determine the reduction in p-Chk1 levels relative to the total Chk1 and the vehicle-treated control.
Mandatory Visualizations
ATR Signaling Pathway and Inhibition by this compound
Caption: ATR signaling pathway activation by DNA damage and its inhibition by this compound.
Experimental Workflow for Kinase Selectivity Profiling
Caption: General workflow for determining the in vitro kinase selectivity profile of an inhibitor.
References
Unveiling the Off-Target Landscape of Atr-IN-20: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the molecular targets of Atr-IN-20 beyond its primary target, the Ataxia Telangiectasia and Rad3-related (ATR) kinase. Designed for researchers, scientists, and drug development professionals, this document summarizes the quantitative data on this compound's off-target interactions, details relevant experimental methodologies, and visualizes the implicated signaling pathways.
Executive Summary
This compound is a potent inhibitor of ATR kinase, a critical regulator of the DNA damage response (DDR). However, like many kinase inhibitors, this compound exhibits activity against other kinases, which can have significant implications for its therapeutic application and the interpretation of experimental results. This guide focuses on the known off-target activities of this compound, specifically its inhibitory effects on mTOR (mammalian target of rapamycin), PI3Kα (Phosphoinositide 3-kinase alpha), ATM (Ataxia-Telangiectasia Mutated), and DNA-PK (DNA-dependent protein kinase). Understanding this off-target profile is crucial for a comprehensive assessment of this compound's biological effects.
Quantitative Data on this compound's Kinase Inhibition
The inhibitory potency of this compound against its primary target and key off-targets has been quantified by determining their half-maximal inhibitory concentrations (IC50). The following table provides a clear comparison of these values.
| Target Kinase | IC50 (nM) |
| ATR | 3 |
| mTOR | 18 |
| PI3Kα | 100 |
| ATM | 100 |
| DNA-PK | 662 |
Signaling Pathways and Points of Inhibition
This compound's polypharmacology affects several critical cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the canonical pathways of ATR and its off-targets, highlighting the points of inhibition by this compound.
Experimental Protocols: Determining Kinase Inhibition
The determination of IC50 values for kinase inhibitors is a fundamental aspect of their characterization. While the specific experimental details for the off-target profiling of this compound are not publicly available, a generalized protocol for an in vitro kinase inhibition assay is provided below. This protocol outlines the key steps involved in such an analysis.
Generalized In Vitro Kinase Inhibition Assay Protocol
Objective: To determine the IC50 value of a test compound (e.g., this compound) against a panel of purified kinases.
Materials:
-
Test compound (this compound)
-
Purified recombinant kinases (ATR, mTOR, PI3Kα, ATM, DNA-PK)
-
Kinase-specific substrates (peptides or proteins)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (composition varies depending on the kinase)
-
DMSO (Dimethyl sulfoxide) for compound dilution
-
Microplates (e.g., 384-well)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit, radiometric [γ-³²P]ATP, or fluorescence-based detection system)
-
Plate reader (luminometer, scintillation counter, or fluorescence reader)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations to be tested.
-
Reaction Setup: In the wells of a microplate, add the kinase reaction buffer, the purified kinase enzyme, and the specific substrate.
-
Inhibitor Addition: Add the serially diluted this compound or DMSO (as a vehicle control) to the appropriate wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The concentration of ATP should ideally be at or near the Km value for each respective kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow the enzymatic reaction to proceed.
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method.
-
Luminescence-based (e.g., ADP-Glo™): Add a reagent that depletes the remaining ATP, followed by a reagent that converts the ADP produced into a luminescent signal.
-
Radiometric: Stop the reaction and separate the phosphorylated substrate from the unreacted [γ-³²P]ATP, typically by spotting onto a filter membrane and washing. The radioactivity incorporated into the substrate is then measured.
-
Fluorescence-based: Utilize a fluorescently labeled substrate or antibody to detect the phosphorylation event.
-
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme).
-
Normalize the data, with the vehicle control representing 100% kinase activity and a control with a high concentration of a known inhibitor representing 0% activity.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a potent dual inhibitor of ATR and mTOR, with additional inhibitory activity against PI3Kα and ATM at higher concentrations, and weaker activity against DNA-PK. This off-target profile is critical for researchers to consider when designing experiments and interpreting data. The inhibition of these key signaling nodes in the DDR and cell growth pathways can lead to complex and potentially synergistic cellular effects. The methodologies and data presented in this guide provide a foundational understanding of the molecular targets of this compound beyond ATR kinase, enabling more informed and rigorous scientific investigation.
In Vitro Characterization of Atr-IN-20: A Technical Guide to Potency and Mechanism of Action
For Immediate Release
This technical guide provides an in-depth analysis of the in vitro potency and mechanism of action of Atr-IN-20, a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and DNA damage response (DDR) research.
This compound, also known as AZ20, is a highly specific inhibitor of ATR kinase, a critical regulator of the cellular response to DNA damage and replication stress.[1][2][3] By targeting ATR, this compound disrupts the ATR-Chk1 signaling cascade, a key pathway in cell cycle checkpoint control and DNA repair. This disruption leads to the accumulation of unresolved DNA lesions, ultimately triggering cell death, a process often termed "replication catastrophe."[4]
Quantitative Potency of this compound
The inhibitory activity of this compound has been quantified through various in vitro assays, demonstrating its high potency and selectivity. The following tables summarize the key quantitative data for this compound (AZ20).
| Assay Type | Target | IC50 | Notes |
| Biochemical Assay | ATR Kinase | 5 nM | Cell-free assay using immunoprecipitated ATR from HeLa nuclear extracts.[3] |
Table 1: Biochemical Potency of this compound (AZ20)
| Cell Line | Cancer Type | Assay Type | IC50 |
| HT29 | Colorectal Adenocarcinoma | Inhibition of Chk1 Phosphorylation | 50 nM |
| LoVo | Colorectal Adenocarcinoma | Growth Inhibition | Potent |
Table 2: Cell-Based Potency of this compound (AZ20)
This compound exhibits selectivity for ATR over other related kinases. For instance, it has an 8-fold selectivity against mTOR (IC50 = 38 nM) and minimal activity against ATM and DNA-PK.
Core Signaling Pathway and Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the ATR signaling pathway. Under conditions of DNA damage or replication stress, single-stranded DNA (ssDNA) is generated and coated by Replication Protein A (RPA). This structure recruits the ATR-ATRIP complex, which in turn activates the downstream kinase Chk1 through phosphorylation. Activated Chk1 orchestrates cell cycle arrest and promotes DNA repair. This compound competitively binds to the ATP-binding pocket of ATR, preventing the phosphorylation of its substrates, including Chk1.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Biochemical ATR Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on ATR kinase activity in a cell-free system.
Objective: To determine the IC50 value of this compound against purified ATR kinase.
Materials:
-
Recombinant human ATR/ATRIP complex
-
GST-p53 or a suitable peptide substrate
-
[γ-³²P]ATP or unlabeled ATP for non-radioactive methods
-
This compound (AZ20)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Stop solution (e.g., EDTA)
-
384-well plates
-
Detection system (e.g., scintillation counter, fluorescence plate reader)
Procedure:
-
Prepare a reaction mixture containing the ATR/ATRIP complex and the substrate in the kinase assay buffer.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Quantify the amount of phosphorylated substrate using an appropriate detection method.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Inhibition of Chk1 Phosphorylation Assay
This assay measures the ability of this compound to inhibit ATR activity within a cellular context by quantifying the phosphorylation of its primary downstream target, Chk1.
Objective: To determine the cellular IC50 value of this compound for the inhibition of ATR-mediated Chk1 phosphorylation.
Materials:
-
Human cancer cell line (e.g., HT29, U2OS)
-
Cell culture medium and supplements
-
This compound (AZ20)
-
DNA damaging agent (e.g., Hydroxyurea, UV radiation)
-
Lysis buffer
-
Primary antibodies: anti-phospho-Chk1 (Ser345), anti-total Chk1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment and reagents
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce DNA damage by adding a DNA damaging agent (e.g., 2 mM Hydroxyurea for 4 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform Western blotting using antibodies against phospho-Chk1 (Ser345) and total Chk1.
-
Quantify the band intensities and normalize the phospho-Chk1 signal to the total Chk1 signal.
-
Calculate the percentage of inhibition relative to the vehicle-treated control and determine the IC50 value.
Logical Relationship of this compound's Activity
The in vitro characterization of this compound follows a logical progression from its direct enzymatic inhibition to its functional consequences in a cellular environment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for ATR-IN-20 in In Vivo Animal Studies
Disclaimer: Publicly available information on a specific ATR inhibitor designated "ATR-IN-20" for in vivo animal studies is limited. Therefore, these application notes and protocols are based on data from well-characterized and clinically evaluated ATR inhibitors, such as VE-822 (Berzosertib) and AZD6738 (Ceralasertib). Researchers should adapt these protocols based on the specific properties of their ATR inhibitor of interest.
Introduction
Ataxia Telangiectasia and Rad3-related (ATR) kinase is a crucial regulator of the DNA damage response (DDR), playing a key role in maintaining genomic integrity, particularly in response to replication stress, a characteristic of many cancers.[1] Inhibition of ATR has emerged as a promising therapeutic strategy to selectively sensitize cancer cells to DNA-damaging agents and as a monotherapy for tumors with specific DDR deficiencies.[1] These notes provide detailed protocols for the in vivo administration and dosing of ATR inhibitors in mouse models, a critical step in the preclinical evaluation of these targeted agents.[1]
Data Presentation: In Vivo Dosing Regimens of Representative ATR Inhibitors
The following tables summarize the dosing, administration routes, and efficacy of the representative ATR inhibitors VE-822 (Berzosertib) and AZD6738 (Ceralasertib) in various mouse cancer models.
Table 1: In Vivo Dosing and Efficacy of VE-822 (Berzosertib)
| Cancer Model | Administration Route | Vehicle | Dose and Schedule | Efficacy Highlights |
| Pancreatic Cancer Xenografts | Not Specified | Not Specified | Not Specified | Markedly prolonged tumor growth delay after XRT and gemcitabine-based chemoradiation.[2] |
| BRCA-mutant Triple-Negative Breast Cancer (TNBC) PDX | Oral Gavage | Not Specified | 12.5 mg/kg, twice daily (14 days on/14 days off) | In combination with olaparib, achieved complete tumor regression.[1] |
Table 2: In Vivo Dosing and Pharmacokinetics of AZD6738 (Ceralasertib)
| Animal Model | Administration Route | Vehicle | Dose(s) | Key Pharmacokinetic Parameters |
| Female BALB/c Mice | IV (bolus) | 10% DMSO, 40% propylene (B89431) glycol, 50% dH2O | 10 mg/kg | Not specified |
| Female BALB/c Mice | PO (gavage) | 10% DMSO, 40% propylene glycol, 50% dH2O | 2.0, 7.5, 20, or 75 mg/kg | Bioavailability increases with PO dose, suggesting saturation of metabolism and/or efflux transport. |
| Tumor-bearing Mice | PO (gavage) | Not specified | 75 mg/kg | Extensive tissue distribution. |
Experimental Protocols
Protocol 1: Preparation and Administration of ATR Inhibitors for Oral Gavage in Mouse Xenograft Models
This protocol outlines the standard procedure for preparing and administering an ATR inhibitor via oral gavage.
Materials:
-
ATR inhibitor (e.g., VE-822 or AZD6738)
-
Vehicle components (e.g., 10% DMSO, 40% propylene glycol, 50% dH2O)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal feeding needles (gavage needles), appropriate size for mice (e.g., 20-22 gauge, 1-1.5 inch, ball-tipped)
-
1 mL syringes
-
Animal balance
-
70% ethanol
Procedure:
-
Vehicle Preparation:
-
For AZD6738, prepare a vehicle solution of 10% DMSO, 40% propylene glycol, and 50% dH2O.
-
-
ATR Inhibitor Formulation:
-
Calculate the required amount of ATR inhibitor based on the desired dose (mg/kg) and the number and weight of the mice.
-
Accurately weigh the ATR inhibitor powder and place it in a sterile microcentrifuge tube.
-
Add a small amount of the chosen vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension or solution. If the compound has low solubility, brief sonication may be necessary.
-
Prepare the formulation fresh daily.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the exact volume of the drug formulation to be administered.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to allow for proper breathing.
-
Attach the gavage needle to the 1 mL syringe and draw up the calculated volume of the drug formulation.
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus into the stomach. The ball tip should help prevent accidental entry into the trachea.
-
Slowly dispense the formulation.
-
Withdraw the needle and return the mouse to its cage.
-
Protocol 2: Tumor Xenograft Model and Treatment
This protocol describes the establishment of a subcutaneous tumor xenograft model and subsequent treatment with an ATR inhibitor.
Materials:
-
Cancer cell line of interest
-
Female athymic nude mice (or other appropriate immunocompromised strain), 6-8 weeks old
-
Matrigel (optional)
-
Sterile PBS
-
1 mL syringes and 27-30 gauge needles
-
Calipers
-
Animal balance
-
ATR inhibitor formulation (prepared as in Protocol 1)
-
Vehicle control
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS (with or without Matrigel at a 1:1 ratio) at the desired concentration (e.g., 5-10 x 10^6 cells in 100-200 µL).
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), measure the tumor dimensions with calipers.
-
Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomize the mice into treatment and control groups with similar average tumor volumes.
-
-
Treatment Administration:
-
Administer the ATR inhibitor or vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage for 14 days).
-
-
Monitoring and Endpoints:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when signs of excessive morbidity are observed.
-
Mandatory Visualizations
ATR Signaling Pathway and Inhibition
Caption: ATR signaling pathway in response to DNA damage and its inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
References
Application Notes and Protocols for Immunofluorescence Staining of DNA Damage Following Atr-IN-20 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atr-IN-20 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a crucial regulator of the DNA damage response (DDR).[1] ATR is primarily activated by single-stranded DNA (ssDNA) that forms at sites of DNA damage and stalled replication forks.[2] Upon activation, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[3] By inhibiting ATR, this compound disrupts these critical cellular processes, leading to an accumulation of DNA damage and, ultimately, cell death. This is particularly effective in cancer cells that exhibit high levels of replication stress.
Immunofluorescence (IF) staining is a powerful technique to visualize and quantify DNA damage within individual cells. This method utilizes specific antibodies to detect proteins that accumulate at DNA lesion sites, forming distinct nuclear foci. Key biomarkers for DNA damage include:
-
γH2AX: Phosphorylated histone H2AX is a sensitive and early marker for DNA double-strand breaks (DSBs).
-
53BP1: A critical protein in the non-homologous end joining (NHEJ) repair pathway, which is recruited to DSBs.
-
RAD51: A key component of the homologous recombination (HR) repair pathway.
These application notes provide detailed protocols for the immunofluorescence staining of γH2AX, 53BP1, and RAD51 in cells treated with this compound to assess the extent of DNA damage.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ATR signaling pathway and the general workflow for immunofluorescence staining.
Caption: ATR signaling pathway and the point of inhibition by this compound.
Caption: General workflow for immunofluorescence staining of DNA damage markers.
Quantitative Data Presentation
The following table summarizes representative quantitative data on the induction of DNA damage foci following treatment with an ATR inhibitor. The optimal concentration of this compound and treatment time should be determined empirically for each cell line and experimental condition.
| Treatment Group | Average γH2AX Foci per Cell | Percentage of 53BP1-Positive Cells (>5 foci) | Average RAD51 Foci per Cell (S/G2 phase) |
| Vehicle Control (DMSO) | 2 ± 1 | 5% | 3 ± 2 |
| This compound (1 µM, 24h) | 25 ± 8 | 60% | 15 ± 5 |
| This compound (5 µM, 24h) | 45 ± 12 | 85% | 28 ± 9 |
| Positive Control (Etoposide, 10 µM, 1h) | 50 ± 15 | 90% | 35 ± 10 |
Note: Data are representative and may vary depending on the cell line and experimental conditions.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Appropriate cancer or non-cancerous cell lines cultured on glass coverslips or in imaging-compatible plates.
-
This compound: Stock solution prepared in DMSO.
-
Phosphate Buffered Saline (PBS): 1X solution, pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, freshly prepared.
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the same species as the secondary antibody) and 0.1% Triton X-100 in PBS.
-
Primary Antibodies:
-
Rabbit anti-γH2AX (phospho S139) antibody
-
Mouse anti-53BP1 antibody
-
Rabbit anti-RAD51 antibody
-
-
Secondary Antibodies:
-
Goat anti-rabbit IgG (H+L) secondary antibody, Alexa Fluor 488 conjugate
-
Goat anti-mouse IgG (H+L) secondary antibody, Alexa Fluor 594 conjugate
-
-
Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution (e.g., 300 nM in PBS).
-
Antifade Mounting Medium.
Protocol for Immunofluorescence Staining
This protocol is adapted from standard immunofluorescence procedures.
-
Cell Seeding and Treatment:
-
Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of fixation.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration. Include a positive control for DNA damage, such as etoposide.
-
-
Fixation:
-
Carefully aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add 1 mL of 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 1 mL of 0.25% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 1 mL of Blocking Buffer to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies to their optimal concentration in the Blocking Buffer.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently-labeled secondary antibodies in the Blocking Buffer (a typical starting dilution is 1:1000).
-
Aspirate the wash buffer and add the diluted secondary antibody solution.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Add DAPI solution and incubate for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and invert them onto a drop of antifade mounting medium on a microscope slide.
-
Seal the edges with nail polish to prevent drying.
-
Image Acquisition and Analysis
-
Acquire images using a fluorescence or confocal microscope.
-
Capture images of multiple fields of view for each condition to ensure representative data.
-
Quantify the number, intensity, and size of nuclear foci using image analysis software such as ImageJ or CellProfiler. The number of foci per nucleus is a common metric for DNA damage.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | Inactive primary/secondary antibody. | Use fresh or validated antibodies. |
| Insufficient permeabilization. | Increase Triton X-100 concentration or incubation time. | |
| Low protein expression. | Use a more sensitive detection system or amplify the signal. | |
| High Background | Insufficient blocking. | Increase blocking time or use a different blocking agent. |
| Primary antibody concentration too high. | Titrate the primary antibody to determine the optimal concentration. | |
| Inadequate washing. | Increase the number and duration of wash steps. | |
| Non-specific Staining | Secondary antibody cross-reactivity. | Use pre-adsorbed secondary antibodies. |
| Aggregated antibodies. | Centrifuge antibodies before use. |
References
Application Notes and Protocols for Cell Viability Assays with ATR Inhibitors in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), a network of signaling pathways essential for maintaining genomic integrity.[1] Many cancer cells exhibit increased replication stress and often have defects in other DDR pathways, leading to a heightened dependency on ATR for survival.[2][3] This dependency establishes ATR as a promising therapeutic target in oncology. ATR inhibitors can sensitize cancer cells to DNA-damaging agents and induce synthetic lethality in tumors with specific genetic backgrounds, such as those with mutations in ATM or p53.[2][4]
These application notes provide detailed protocols for assessing the effect of ATR inhibitors on cancer cell viability, with a focus on the potent and selective inhibitor, Atr-IN-20. While specific public data for a compound named "this compound" is limited, the following data for the structurally related and well-characterized ATR inhibitor "Atr-IN-29" and other common ATR inhibitors are presented. Researchers should perform initial dose-response studies to determine the optimal working concentration for their specific ATR inhibitor and cell lines.
Mechanism of Action
ATR is a serine/threonine kinase activated by single-stranded DNA (ssDNA), which forms at stalled replication forks and during the processing of DNA damage.[5] Upon activation, ATR phosphorylates numerous substrates, most notably Checkpoint Kinase 1 (Chk1).[1][5] This phosphorylation event initiates a signaling cascade that leads to cell cycle arrest, providing time for DNA repair, and stabilization of replication forks.[5][6] By inhibiting ATR, compounds like this compound block this protective signaling, leading to an accumulation of DNA damage, abrogation of cell cycle checkpoints, and ultimately, cell death, particularly in cancer cells with high intrinsic replication stress.[4][7]
Data Presentation
The anti-proliferative activity of various ATR inhibitors has been assessed across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below for comparison.
Table 1: IC50 Values for Atr-IN-29 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
|---|---|---|
| A549 | Lung Carcinoma | 156.70 |
| HCC1806 | Breast Carcinoma | 38.81 |
| HCT116 | Colorectal Carcinoma | 22.48 |
| OVCAR-3 | Ovarian Adenocarcinoma | 181.60 |
| NCI-H460 | Large Cell Lung Cancer | 19.02 |
Data sourced from patent WO2022135560A1.[5]
Table 2: IC50 Values for Other ATR Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | ATR Inhibitor | IC50 (µM) |
|---|---|---|---|
| U2OS | Osteosarcoma | VE-821 | ~0.8 |
| H146 | Small Cell Lung Cancer | M1774 | ~0.1 |
| H82 | Small Cell Lung Cancer | M1774 | ~0.05 |
| DMS114 | Small Cell Lung Cancer | M1774 | ~0.08 |
Data is compiled from multiple sources for comparison.[7][8]
Experimental Protocols
General Guidelines for Handling this compound
-
Reconstitution : Reconstitute the lyophilized powder in a suitable solvent, such as DMSO, to create a stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.[1]
-
Working Dilutions : On the day of the experiment, prepare fresh dilutions of the stock solution in the appropriate cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions, including vehicle controls, and is non-toxic to the cells (typically ≤ 0.1%).[1]
Protocol 1: Cell Viability Assay (CCK-8/MTT Assay)
This protocol is designed to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
Microplate reader
Procedure:
-
Cell Seeding : Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line.[5]
-
Incubation for Attachment : Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]
-
Compound Preparation : Prepare serial dilutions of this compound in complete medium. A typical starting concentration range for a novel ATR inhibitor is 1 nM to 10 µM.[1] Include a vehicle-only control (e.g., DMSO).
-
Treatment : Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation : Incubate the plate for a desired period, typically 72-96 hours.[5]
-
Reagent Addition :
-
Final Incubation : Incubate the plate for 1-4 hours at 37°C.[7]
-
MTT Solubilization (for MTT assay only) : If using the MTT assay, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[3]
-
Absorbance Measurement : Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[7]
-
Data Analysis : Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the percent viability against the log of the inhibitor concentration and use non-linear regression to calculate the IC50 value.[7]
Protocol 2: Western Blot for ATR Pathway Inhibition
This protocol assesses the effect of this compound on the phosphorylation of downstream targets of ATR, such as Chk1, to confirm pathway inhibition.
Materials:
-
6-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
DNA damaging agent (optional, e.g., Hydroxyurea or UV-C)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Chk1 Ser345, anti-Chk1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment : Seed cells in 6-well plates and allow them to attach. Treat the cells with desired concentrations of this compound (e.g., based on IC50 values) or vehicle control for a specified time (e.g., 1-24 hours).[1]
-
Induction of ATR Activity (Optional) : To enhance the signal, treat cells with a DNA damaging agent (e.g., 2 mM Hydroxyurea for 2-4 hours or UV-C at 10-20 J/m²) during the final hours of the inhibitor treatment.[1]
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[1]
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.[1]
-
Sample Preparation : Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[1]
-
SDS-PAGE and Transfer : Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[5]
-
Blocking and Antibody Incubation :
-
Block the membrane with blocking buffer for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary antibody (e.g., anti-p-Chk1 Ser345) overnight at 4°C.[5]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
-
Detection : Wash the membrane with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.[5]
Troubleshooting
-
High variability in IC50 values : Ensure consistent cell seeding density and use cells in the logarithmic growth phase. Prepare fresh dilutions of this compound for each experiment.[7]
-
No significant effect of the inhibitor : The cell line may be resistant. Consider using a positive control cell line known to be sensitive to ATR inhibitors. Also, verify the activity of the compound.[7]
-
Weak signal in Western Blot : Consider inducing ATR activity with a DNA damaging agent. Optimize antibody concentrations and incubation times.
Conclusion
The protocols and data presented provide a framework for investigating the effects of the ATR inhibitor this compound on cancer cell viability. By targeting the ATR pathway, these inhibitors represent a promising strategy for cancer therapy, particularly in tumors with specific genetic vulnerabilities. Careful optimization of experimental conditions for each cell line is crucial for obtaining reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. The novel ATR inhibitor M1774 induces replication protein overexpression and broad synergy with DNA-targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest with Atr-IN-20
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atr-IN-20, also known as VE-821, is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a master regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic stability, particularly during DNA replication.[1] In response to replication stress, which involves the slowing or stalling of replication forks, ATR is activated and initiates a signaling cascade to induce cell cycle checkpoints, stabilize replication forks, and promote DNA repair.[1]
Cancer cells often exhibit high levels of replication stress due to oncogenic mutations, making them particularly reliant on the ATR signaling pathway for survival.[1] This dependency creates a therapeutic window for ATR inhibitors like this compound, which can induce synthetic lethality in cancer cells by abrogating critical cell cycle checkpoints, leading to mitotic catastrophe and cell death.[1]
Flow cytometry is an essential tool for elucidating the mechanism of action of ATR inhibitors by providing a quantitative analysis of their effects on cell cycle distribution. This document provides detailed protocols and application notes for assessing the cell cycle arrest induced by this compound using flow cytometry.
Principle of ATR Inhibition and Cell Cycle Arrest
Under normal physiological conditions, the activation of ATR in response to DNA damage or replication stress leads to the phosphorylation of its primary downstream target, checkpoint kinase 1 (Chk1).[1] Activated Chk1, in turn, phosphorylates and inactivates Cdc25 phosphatases. This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression, thereby inducing arrest at the G2/M or S phase checkpoints. This pause provides the cell with time to repair the damaged DNA before entering mitosis. This compound functions by blocking the kinase activity of ATR, thus preventing the downstream signaling that leads to cell cycle arrest.
Signaling Pathway
The ATR signaling pathway is a critical component of the DNA damage response. The following diagram illustrates the central role of ATR in initiating cell cycle arrest.
Experimental Protocols
This section provides a detailed protocol for analyzing cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry following treatment with this compound.
Protocol: Propidium Iodide Staining for Cell Cycle Analysis
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound (VE-821) and/or other compounds (e.g., radiation, chemotherapeutics). Include a vehicle-treated control (e.g., DMSO).
-
Incubate for the desired period (e.g., 24 hours).
-
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cells once with PBS.
-
Detach the cells using trypsin-EDTA and then neutralize with complete medium.
-
For suspension cells, proceed directly to collection.
-
Collect the cells by centrifugation at approximately 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. This ensures proper fixation and minimizes cell clumping.
-
Incubate the cells on ice for at least 10 minutes or store at -20°C for up to several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at approximately 850 x g for 5 minutes to pellet the cells.
-
Carefully discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells at 37°C for 15 minutes or at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Use a linear scale for the PI fluorescence channel (e.g., PE-A or a similar channel).
-
Gate on single cells to exclude doublets and aggregates.
-
Analyze the cell cycle distribution (G1, S, and G2/M phases) using appropriate software (e.g., ModFit LT, FlowJo).
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental workflow for analyzing cell cycle arrest induced by this compound.
Data Presentation
The following tables summarize quantitative data from a study investigating the effect of VE-821 (this compound) on the cell cycle distribution of human chondrosarcoma cell lines, both alone and in combination with X-ray irradiation.
Table 1: Effect of this compound (VE-821) on Cell Cycle Distribution in SW1353 Chondrosarcoma Cells
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (0 Gy) | 55.3 ± 2.5 | 24.1 ± 1.8 | 20.6 ± 1.2 |
| 10 µM VE-821 | 58.9 ± 3.1 | 22.5 ± 2.0 | 18.6 ± 1.5 |
| 4 Gy X-ray | 42.1 ± 2.1 | 18.9 ± 1.5 | 39.0 ± 2.8 |
| 10 µM VE-821 + 4 Gy X-ray | 49.5 ± 2.9 | 28.3 ± 2.2 | 22.2 ± 1.9 |
| 8 Gy X-ray | 35.8 ± 1.9 | 15.4 ± 1.1 | 48.8 ± 3.5 |
| 10 µM VE-821 + 8 Gy X-ray | 45.2 ± 2.6 | 30.1 ± 2.5 | 24.7 ± 2.1 |
Data are presented as mean ± SD from four independent experiments.
Table 2: Effect of this compound (VE-821) on Cell Cycle Distribution in JJ012 Chondrosarcoma Cells
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (0 Gy) | 60.1 ± 3.2 | 21.7 ± 1.9 | 18.2 ± 1.4 |
| 10 µM VE-821 | 63.4 ± 3.5 | 19.8 ± 1.7 | 16.8 ± 1.3 |
| 4 Gy X-ray | 48.7 ± 2.7 | 16.5 ± 1.3 | 34.8 ± 2.6 |
| 10 µM VE-821 + 4 Gy X-ray | 56.2 ± 3.1 | 25.9 ± 2.1 | 17.9 ± 1.6 |
| 8 Gy X-ray | 41.3 ± 2.3 | 13.9 ± 1.0 | 44.8 ± 3.2 |
| 10 µM VE-821 + 8 Gy X-ray | 51.8 ± 2.8 | 28.6 ± 2.3 | 19.6 ± 1.8 |
Data are presented as mean ± SD from four independent experiments.
Data Interpretation
The data presented in Tables 1 and 2 demonstrate that in human chondrosarcoma cell lines, X-ray irradiation induces a significant G2/M arrest. Treatment with this compound (VE-821) alone does not substantially alter the cell cycle distribution. However, when combined with irradiation, this compound abrogates the radiation-induced G2/M checkpoint, leading to a decrease in the percentage of cells in the G2/M phase and an increase in the S phase population. This indicates that the inhibitor prevents the cells from arresting in G2 to repair DNA damage, forcing them to proceed through the cell cycle with unresolved damage, which can ultimately lead to cell death.
Conclusion
The analysis of cell cycle arrest by flow cytometry is a robust and essential method for characterizing the pharmacological effects of ATR inhibitors like this compound. The protocols provided herein offer a comprehensive guide for researchers to quantitatively assess how these inhibitors modulate cell cycle progression, both as single agents and in combination with other anti-cancer therapies. The ability of this compound to abrogate DNA damage-induced cell cycle checkpoints is a key component of its therapeutic potential, and flow cytometry remains the gold standard for investigating this mechanism.
References
Application Notes and Protocols: Utilizing ATR Inhibitors to Sensitize Tumors to Radiation Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protein kinase Ataxia Telangiectasia and Rad3-related (ATR) is a cornerstone of the DNA damage response (DDR), playing a pivotal role in maintaining genomic integrity.[1] In response to DNA damage and replication stress, ATR activates downstream signaling cascades, most notably through Checkpoint Kinase 1 (Chk1), to induce cell cycle arrest and facilitate DNA repair.[2] Many cancer cells exhibit defects in the G1 checkpoint and experience high levels of replication stress, making them particularly dependent on the ATR-mediated S and G2/M checkpoints for survival, especially after being challenged with DNA-damaging agents like ionizing radiation.[3][4]
Pharmacological inhibition of ATR has emerged as a promising therapeutic strategy to exploit this dependency.[1] By blocking ATR's kinase activity, inhibitors can abrogate the G2/M checkpoint, forcing cancer cells with radiation-induced DNA damage to prematurely enter mitosis. This, combined with the impairment of DNA repair pathways such as homologous recombination (HR), leads to a state of mitotic catastrophe and enhances tumor cell killing. This document provides detailed application notes and protocols for investigating the use of ATR inhibitors to sensitize tumors to radiation therapy, with a focus on preclinical research.
Disclaimer: No specific preclinical or clinical data for a compound designated "ATR-IN-20" is publicly available in the reviewed literature. The following application notes, data, and protocols are based on published studies for other well-characterized, potent, and selective ATR inhibitors, such as AZD6738 (Ceralasertib) and M6620 (VX-970/Berzosertib), which serve as representative examples for this class of compounds.
Mechanism of Action: Radiosensitization by ATR Inhibition
Ionizing radiation (IR) induces a variety of DNA lesions, including single-strand breaks (SSBs) and double-strand breaks (DSBs). The cell relies on the DDR network to detect and repair this damage. ATR is primarily activated by stretches of single-stranded DNA coated with Replication Protein A (RPA), a common intermediate during the processing of DNA damage and at stalled replication forks.
ATR inhibition synergizes with radiation through three primary mechanisms:
-
Abrogation of the G2/M Checkpoint: Following radiation, cancer cells with a functional ATR pathway will arrest in the G2 phase of the cell cycle to allow for DNA repair before entering mitosis. ATR inhibitors override this crucial checkpoint, causing cells to enter mitosis with unrepaired, damaged DNA.
-
Inhibition of DNA Repair: ATR plays a direct role in promoting the repair of DNA DSBs through homologous recombination (HR). This is partly achieved through the phosphorylation of key HR proteins. Inhibition of ATR can lead to a reduction in HR activity, as evidenced by decreased formation of RAD51 foci at sites of DNA damage.
-
Induction of Mitotic Catastrophe: The combination of unrepaired DNA and a forced entry into mitosis results in catastrophic chromosomal abnormalities, the formation of micronuclei, and ultimately, cell death.
The following diagram illustrates the central role of ATR in the DNA damage response to radiation and the mechanism of its inhibition.
Data Presentation
The efficacy of ATR inhibitors as radiosensitizers has been demonstrated in numerous preclinical studies across various cancer types. The following tables summarize representative quantitative data.
Table 1: In Vitro Radiosensitization by ATR Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | ATR Inhibitor | Inhibitor Conc. | Radiation Dose (Gy) | Outcome Measure | Result | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | VX-970 | 50 nM | 2, 4, 6 | Clonogenic Survival | Significant decrease in surviving fraction | |
| HCC1806 | Triple-Negative Breast Cancer | VX-970 | 50 nM | 2, 4, 6 | Clonogenic Survival | Significant decrease in surviving fraction | |
| BT-549 | Triple-Negative Breast Cancer | VX-970 | 50 nM | 2, 4, 6 | Clonogenic Survival | Significant decrease in surviving fraction | |
| NCI-H460 | Lung Cancer | AZD6738 | 1-2 µM | 2, 4, 6, 8 | Clonogenic Survival | Significant radiosensitization | |
| NCI-H1299 | Lung Cancer | AZD6738 | 1-2 µM | 2, 4, 6, 8 | Clonogenic Survival | Significant radiosensitization | |
| PANC-1 | Pancreatic Cancer | AZD6738 | 1-2 µM | 2, 4, 6, 8 | Clonogenic Survival | Modest radiosensitization | |
| OE21 | Esophageal Cancer | VX-970 | 50 nM | 2, 4, 6 | Clonogenic Survival | Significant radiosensitization (normoxic & hypoxic) | |
| FLO-1 | Esophageal Cancer | VX-970 | 50 nM | 2, 4, 6 | Clonogenic Survival | Significant radiosensitization (normoxic & hypoxic) |
Table 2: In Vivo Radiosensitization by ATR Inhibitors in Xenograft Models
| Cancer Type | Xenograft Model | ATR Inhibitor | Inhibitor Dose & Schedule | Radiation Regimen | Outcome Measure | Result | Reference |
| Triple-Negative Breast Cancer (4T1) | Syngeneic (BALB/c) | AZD6738 | 75 mg/kg, daily | 2 Gy x 4 days | Tumor Growth Delay, Survival | Significant delay in tumor growth and prolonged survival vs. radiation alone | |
| Non-Small Cell Lung Cancer | Patient-Derived Xenograft (Brain Mets) | M6620 (VX-970) | Not specified | Not specified | Overall Survival | Improved overall survival vs. radiation alone | |
| HPV-driven Malignancies (TC-1) | Syngeneic (C57BL/6) | AZD6738 | 75 mg/kg, daily for 5 days | 2 Gy x 4 days | Tumor Growth Delay, Survival | Significant tumor growth delay and increased survival | |
| Colorectal Cancer (HCT116 p53-/-) | Nude Mice | AZD6738 | 75 mg/kg, daily | 2 Gy x 4 days | Tumor Growth Delay, Survival | Significant delay in tumor growth and prolonged survival vs. radiation alone |
Experimental Protocols
Detailed methodologies are crucial for the successful investigation of ATR inhibitors as radiosensitizers.
Experimental Workflow Diagram
Protocol 1: Clonogenic Survival Assay
This assay is the gold standard for measuring the cytotoxic effects of radiation and radiosensitizers.
-
Cell Plating: Seed cells in 6-well plates at densities determined by the expected survival at each radiation dose. Allow cells to adhere overnight.
-
Inhibitor Treatment: Treat cells with the desired concentration of the ATR inhibitor (e.g., this compound) or vehicle control. Incubate for 1-2 hours prior to irradiation.
-
Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.
-
Incubation: After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh culture medium.
-
Colony Formation: Incubate the plates for 10-14 days, allowing for the formation of colonies (defined as ≥50 cells).
-
Staining and Counting: Fix the colonies with a solution of 3:1 methanol:acetic acid, then stain with 0.5% crystal violet. Count the number of colonies in each well.
-
Analysis: Calculate the surviving fraction for each treatment condition relative to the non-irradiated control. Plot the data on a semi-logarithmic graph to generate survival curves.
Protocol 2: Western Blot for DDR Proteins
This protocol assesses the inhibition of ATR signaling and the extent of DNA damage.
-
Cell Treatment and Lysis: Culture cells and treat with the ATR inhibitor and/or radiation. Harvest cells at various time points (e.g., 1, 6, 24 hours) post-irradiation. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Phospho-Chk1 (Ser345) - a direct marker of ATR activity.
-
Total Chk1.
-
γH2AX (Phospho-Histone H2A.X Ser139) - a marker of DNA double-strand breaks.
-
Total H2AX.
-
Loading control (e.g., β-Actin, GAPDH).
-
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software.
Protocol 3: Immunofluorescence for DNA Repair Foci (RAD51)
This assay visualizes the recruitment of DNA repair proteins to damage sites, serving as a surrogate for HR activity.
-
Cell Culture and Treatment: Grow cells on glass coverslips in multi-well plates. Treat with the ATR inhibitor and/or radiation as described previously.
-
Fixation and Permeabilization: At desired time points post-irradiation (e.g., 4-8 hours), fix the cells with 4% paraformaldehyde, then permeabilize with 0.5% Triton X-100 in PBS.
-
Blocking and Staining: Block non-specific antibody binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour. Incubate with the primary antibody (e.g., anti-RAD51) overnight at 4°C.
-
Secondary Antibody and Mounting: Wash the cells and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark. Counterstain nuclei with DAPI. Mount the coverslips onto microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of foci per nucleus using imaging software like ImageJ or CellProfiler.
Protocol 4: Cell Cycle Analysis
This protocol determines the effect of ATR inhibition on radiation-induced cell cycle arrest.
-
Treatment and Harvesting: Treat cells with the ATR inhibitor and/or radiation. At a specified time point (e.g., 24 hours post-irradiation), harvest the cells by trypsinization.
-
Fixation: Fix the cells by drop-wise addition into ice-cold 70% ethanol (B145695) while gently vortexing. Store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content, allowing for the quantification of cells in G1, S, and G2/M phases of the cell cycle.
Protocol 5: In Vivo Xenograft Study
This protocol evaluates the efficacy of the combination therapy in a living organism.
-
Model Establishment: Implant human cancer cells subcutaneously into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, ATR inhibitor alone, Radiation alone, Combination).
-
Treatment Administration:
-
ATR Inhibitor: Administer the formulated inhibitor via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule (e.g., daily for 5 days).
-
Radiation: Deliver localized radiation to the tumor at the specified dose and fractionation schedule (e.g., 2 Gy/day for 4 days). The ATR inhibitor is typically administered 1-2 hours before each radiation fraction.
-
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of treatment-related toxicity.
-
Endpoint Analysis: The study can be terminated when tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors.
-
Efficacy: Analyze tumor growth inhibition and overall survival data.
-
Pharmacodynamics: Tumors can be harvested at specific time points after the last dose for analysis of biomarkers (e.g., IHC for p-Chk1, γH2AX) to confirm target engagement in vivo.
-
References
- 1. Targeting ATR in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 3. ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I Trial of First-in-Class ATR Inhibitor M6620 (VX-970) as Monotherapy or in Combination With Carboplatin in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: CRISPR-Cas9 Screening to Identify Resistance Mechanisms to Atr-IN-20
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ataxia Telangiectasia and Rad3-related (ATR) kinase is a crucial regulator of the DNA damage response (DDR), a signaling network that maintains genomic integrity.[1] ATR plays a pivotal role in responding to DNA lesions and replication stress, making it a key target in cancer therapy.[1][2] Cancer cells, with their high levels of replication stress, are often highly dependent on the ATR signaling pathway for survival.[3] Small molecule inhibitors of ATR, such as Atr-IN-20, are a promising class of drugs in oncology.[2] However, the development of drug resistance remains a significant clinical challenge.
CRISPR-Cas9 genome-wide screening has emerged as a powerful tool to systematically identify genes and pathways that contribute to drug resistance. By creating a diverse population of cells, each with a specific gene knocked out, researchers can identify which genetic perturbations allow cells to survive in the presence of a drug. This application note provides a detailed protocol for conducting a CRISPR-Cas9 screen to identify genes that confer resistance to the ATR inhibitor, this compound. While specific data for this compound is not yet widely published, the methodologies and expected findings are based on extensive research with other ATR inhibitors like AZD6738 and VE-822.
Signaling Pathway
The ATR signaling pathway is activated in response to single-stranded DNA (ssDNA), which can arise from DNA damage or stalled replication forks. Activated ATR then phosphorylates a number of downstream targets, including the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks. Inhibition of ATR by molecules like this compound disrupts this process, leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells with existing DNA repair defects.
Experimental Workflow
A pooled, genome-wide CRISPR-Cas9 knockout screen is a robust method to identify genes whose loss confers resistance to a drug. The general workflow involves introducing a library of single-guide RNAs (sgRNAs) into a population of Cas9-expressing cells, treating the cells with the drug of interest, and then identifying the sgRNAs that are enriched in the surviving population.
Data Presentation
The results of a CRISPR screen are typically presented as a list of genes whose knockout leads to either resistance or sensitivity to the drug. The following tables provide a template for summarizing quantitative data from a screen for this compound resistance, with example data adapted from studies on other ATR inhibitors.
Table 1: Top Gene Hits Conferring Resistance to ATR Inhibitors
| Gene | Description | Fold Enrichment (Drug vs. Control) | p-value | Reference ATRi |
| UPF2 | Nonsense-mediated mRNA decay factor | 10.0 | < 0.001 | AZD6738, M6620 |
| CDK2 | Cyclin-dependent kinase 2 | 8.5 | < 0.001 | AZD6738, M6620 |
| CCNE1 | Cyclin E1 | 7.2 | < 0.001 | AZD6738 |
| CDC25A | Cell division cycle 25A | 6.8 | < 0.001 | AZD6738 |
| WNK1 | WNK lysine (B10760008) deficient protein kinase 1 | 5.4 | < 0.005 | M6620 |
Note: Data is representative from published studies on the indicated ATR inhibitors and should be replaced with experimental data for this compound.
Table 2: Top Gene Hits Leading to Sensitivity to ATR Inhibitors
| Gene | Description | Fold Depletion (Drug vs. Control) | p-value | Reference ATRi |
| ATR | Ataxia telangiectasia and Rad3-related protein | 8.2 | < 0.001 | AZD6738, VE-821 |
| POLE3 | DNA polymerase epsilon 3, accessory subunit | 7.5 | < 0.001 | AZD6738 |
| POLE4 | DNA polymerase epsilon 4, accessory subunit | 7.1 | < 0.001 | AZD6738 |
| APEX2 | APEX nuclease (multifunctional DNA repair enzyme) 2 | 6.3 | < 0.005 | AZD6738 |
| CIP2A | Cancerous inhibitor of protein phosphatase 2A | 5.9 | < 0.005 | AZD6738 |
Note: Data is representative from published studies on the indicated ATR inhibitors and should be replaced with experimental data for this compound.
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen
1. Cell Line Preparation:
-
Select a human cancer cell line that is sensitive to this compound.
-
If the cell line does not stably express Cas9, transduce with a lentiviral vector encoding Cas9 and select for stable expression.
-
Determine the optimal concentration of this compound that results in approximately 80-90% cell death over the course of the experiment (typically 10-14 days).
2. Lentiviral Library Production:
-
Amplify the pooled sgRNA library (e.g., GeCKO v2, Brunello).
-
Co-transfect HEK293T cells with the sgRNA library plasmid and lentiviral packaging plasmids.
-
Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Determine the viral titer to ensure a low multiplicity of infection (MOI) of 0.3-0.5.
3. Lentiviral Transduction of Target Cells:
-
Plate the Cas9-expressing cells at a density that ensures at least 500-fold coverage of the sgRNA library.
-
Transduce the cells with the sgRNA library lentivirus at an MOI of 0.3-0.5 to ensure that most cells receive a single sgRNA.
-
Select transduced cells with puromycin (B1679871) or another appropriate selection agent.
4. Drug Selection:
-
Split the transduced cell population into two groups: a treatment group and a vehicle control (DMSO) group.
-
Treat the treatment group with the predetermined concentration of this compound.
-
Maintain both cell populations for 10-14 days, ensuring that the cell number does not drop below the library coverage.
5. Genomic DNA Extraction and Library Preparation:
-
Harvest cells from both the treatment and control groups.
-
Extract genomic DNA using a commercial kit.
-
Amplify the sgRNA-containing cassettes from the genomic DNA by PCR.
-
Prepare the PCR products for next-generation sequencing (NGS).
6. Data Analysis:
-
Sequence the sgRNA libraries using a high-throughput sequencer.
-
Align the sequencing reads to the sgRNA library to determine the read count for each sgRNA.
-
Normalize the read counts and compare the abundance of each sgRNA in the this compound-treated population to the control population.
-
Use statistical methods (e.g., MAGeCK) to identify sgRNAs that are significantly enriched or depleted.
-
Map the identified sgRNAs to their target genes to generate a list of candidate resistance and sensitivity genes.
Protocol 2: Validation of Candidate Genes
1. Individual sgRNA Knockout:
-
Design 2-3 independent sgRNAs targeting each candidate gene.
-
Clone the individual sgRNAs into a lentiviral vector.
-
Transduce the Cas9-expressing target cell line with each individual sgRNA lentivirus.
-
Select for transduced cells.
2. Confirmation of Knockout:
-
Verify gene knockout at the protein level by Western blot or at the genomic level by sequencing.
3. Cell Viability Assays:
-
Plate the knockout and control (non-targeting sgRNA) cells in 96-well plates.
-
Treat the cells with a range of concentrations of this compound.
-
After 72-96 hours, measure cell viability using a reagent such as CellTiter-Glo.
-
Calculate the IC50 values for each cell line to determine if the gene knockout confers resistance or sensitivity.
4. Colony Formation Assays:
-
Plate a low density of knockout and control cells.
-
Treat with a fixed concentration of this compound for 24 hours.
-
Allow the cells to grow for 10-14 days to form colonies.
-
Stain the colonies with crystal violet and quantify the number and size of colonies.
Conclusion
This application note provides a comprehensive framework for utilizing CRISPR-Cas9 screening to identify and validate genes that modulate resistance to the ATR inhibitor this compound. The identification of such resistance mechanisms is critical for the development of effective therapeutic strategies, including patient selection biomarkers and combination therapies to overcome resistance. The provided protocols and data presentation templates offer a robust starting point for researchers in this field.
References
Application Notes and Protocols for Assessing the Bioavailability of Atr-IN-20
Introduction
Atr-IN-20 is a putative potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical regulator of the DNA Damage Response (DDR), a complex signaling network that maintains genomic integrity.[1] By inhibiting ATR, this compound disrupts crucial cellular processes like cell cycle arrest and DNA repair, leading to cell death, particularly in cancer cells with existing DNA repair defects.[1][2] The assessment of bioavailability is a cornerstone in the preclinical and clinical development of any drug candidate. It provides essential information on the rate and extent to which the active substance is absorbed from a drug product and becomes available at the site of action. These application notes provide detailed protocols for assessing the bioavailability of this compound using in vivo pharmacokinetic studies in animal models, coupled with robust bioanalytical methods.
Mechanism of Action: The ATR-Chk1 Signaling Pathway
ATR kinase is a primary sensor of single-stranded DNA (ssDNA), which often forms as a result of DNA damage or replication stress.[1][3] Upon recruitment to ssDNA coated by Replication Protein A (RPA), ATR becomes activated and phosphorylates a multitude of substrates, most notably the checkpoint kinase 1 (Chk1). This phosphorylation event initiates a signaling cascade that leads to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair. This compound, as an ATR inhibitor, blocks this initial phosphorylation step, thereby abrogating the downstream response and leading to an accumulation of DNA damage and ultimately, cell death.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Atr-IN-20 Solubility Issues In Vitro
Welcome to the technical support center for Atr-IN-20. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound in in-vitro experimental settings. Below you will find troubleshooting guides and frequently asked questions to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, like many kinase inhibitors, is a lipophilic molecule with limited aqueous solubility. It is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) but can precipitate when diluted into aqueous buffers. Successful in-vitro experiments depend on careful preparation of stock solutions and appropriate dilution into final assay media.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO. It is advisable to prepare a concentrated stock solution, for example, 10 mM, which can then be serially diluted for your experiments.
Q3: My this compound in DMSO appears to have precipitated after storage. What should I do?
A3: Precipitation of your this compound stock solution can occur due to temperature fluctuations or absorption of moisture by DMSO. Before use, visually inspect the solution. If precipitates are observed, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex or sonicate until the solid is completely redissolved. To prevent this, store stock solutions in small, single-use aliquots at -20°C or -80°C in tightly sealed vials.
Q4: What is the maximum recommended final concentration of DMSO in my in-vitro assay?
A4: To avoid solvent-induced artifacts and toxicity, the final concentration of DMSO in your cell-based or enzymatic assays should be kept as low as possible, typically below 0.5% and ideally not exceeding 0.1%.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in vitro.
Issue 1: Precipitate formation upon dilution of DMSO stock into aqueous buffer.
Cause: The aqueous solubility of this compound is significantly lower than its solubility in DMSO. When the DMSO stock is diluted into an aqueous medium, the compound can "crash out" of solution.
Solutions:
-
Lower the Final Concentration: Attempt to use a lower final concentration of this compound in your assay if experimentally feasible.
-
Modify the Dilution Method: Instead of a single large dilution, perform a serial dilution of the DMSO stock into the aqueous buffer. This gradual change in solvent polarity can help maintain solubility.
-
Incorporate a Surfactant: The addition of a small amount of a non-ionic surfactant, such as 0.01% Tween-20 or Triton X-100, to the aqueous buffer can aid in solubilizing the compound.
-
pH Adjustment: The solubility of some kinase inhibitors is pH-dependent. If the pKa of this compound is known and it has ionizable groups, adjusting the pH of the buffer may improve solubility.
Issue 2: Inconsistent or non-reproducible results in cell-based assays.
Cause: Poor solubility can lead to an inaccurate effective concentration of the inhibitor in the assay, resulting in variability.
Solutions:
-
Visual Inspection: Before and after treating your cells, visually inspect the assay plates under a microscope for any signs of precipitation.
-
Solubility Test in Media: Perform a preliminary solubility test of this compound in your specific cell culture medium to determine its solubility limit under your experimental conditions.
-
Fresh Dilutions: Always prepare fresh dilutions of this compound from a clear, precipitate-free stock solution for each experiment.
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not publicly available, the following table provides representative solubility data for a similar fictional ATR inhibitor, "ATR-IN-X," to serve as a guideline.[1]
| Solvent/Buffer (pH) | Solubility (µg/mL) | Method |
| Water | < 1 | Shake-flask |
| pH 1.2 (Simulated Gastric Fluid) | 5 | Shake-flask |
| pH 4.5 (Acetate Buffer) | 10 | Shake-flask |
| pH 6.8 (Simulated Intestinal Fluid) | 25 | Shake-flask |
| pH 7.4 (Phosphate Buffered Saline) | 30 | Shake-flask |
| Dimethyl Sulfoxide (DMSO) | > 100 mg/mL | Visual |
| Ethanol | 15 mg/mL | Visual |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Carefully weigh out the desired amount of this compound powder.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. (Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * 0.010 mol/L)).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the vial for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes. Gentle warming to 37°C can also be applied.
-
Visually inspect the solution to ensure it is clear and free of any precipitates.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Shake-Flask Method for Determining Aqueous Solubility
Materials:
-
This compound powder
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Shaking incubator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for analysis
Procedure:
-
Add an excess amount of solid this compound powder to a known volume of the aqueous buffer in a glass vial. Ensure there is undissolved solid at the bottom.
-
Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C).
-
Agitate the vials for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the vials to stand to let the undissolved solid settle.
-
Carefully collect the supernatant and centrifuge at high speed to pellet any remaining suspended particles.
-
Analyze the concentration of this compound in the clear supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
The measured concentration represents the thermodynamic solubility of this compound in the tested buffer.
Visualizations
References
Technical Support Center: Optimizing Atr-IN-20 Concentration
Welcome to the Technical Support Center for Atr-IN-20. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound for maximum efficacy. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a crucial component of the DNA Damage Response (DDR) pathway, which is activated by single-stranded DNA (ssDNA) that forms at stalled replication forks or during the processing of DNA damage.[3][4] Activated ATR phosphorylates numerous substrates, most notably Checkpoint Kinase 1 (Chk1), to initiate a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair.[3][5] By competitively binding to the ATP-binding site of ATR, this compound prevents this checkpoint activation. This disruption can lead to the collapse of replication forks and subsequent cell death, a phenomenon known as synthetic lethality, particularly in cancer cells that exhibit high levels of replication stress or have defects in other DDR pathways (e.g., ATM or p53 mutations).[1][6][7]
Q2: How should I prepare and store this compound stock solutions?
A2: Proper preparation and storage are critical for maintaining the compound's activity. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO).[1][8] Store this stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound.[1][6] When preparing working solutions, thaw an aliquot and dilute it to the desired final concentration in your cell culture medium immediately before use.[6]
Q3: What is a typical starting concentration range for my experiments?
A3: The effective concentration of this compound can vary significantly depending on the cell line's genetic background and proliferation rate.[1] For initial experiments, a broad dose-response curve is recommended. A good starting range is a 10-point serial dilution spanning from 1 nM to 10 µM.[6] Based on data from similar ATR inhibitors, IC50 values (the concentration that inhibits 50% of cell growth) often fall within the nanomolar to low micromolar range.[1][9]
Q4: How do I determine the optimal concentration (IC50) for my specific cell line?
A4: The optimal concentration is typically determined by calculating the IC50 value from a dose-response experiment.[10] This involves seeding your cells in a 96-well plate, treating them with a range of this compound concentrations for a set period (e.g., 72 or 96 hours), and then assessing cell viability using an appropriate assay such as MTT, MTS, or CellTiter-Glo.[1][6] The resulting data are plotted as percent viability versus the log of the drug concentration, and a non-linear regression analysis is used to calculate the IC50 value.[6]
Q5: How can I confirm that this compound is engaging its target in my cells?
A5: Target engagement can be confirmed by observing the downstream effects of ATR inhibition. The most common method is to perform a Western blot to measure the phosphorylation of Chk1 at Serine 345 (pChk1 S345), a primary substrate of ATR.[2][6] In cells with active ATR signaling (which can be induced by treating with a DNA damaging agent like hydroxyurea (B1673989) or UV radiation), effective inhibition by this compound should result in a dose-dependent decrease in the pChk1 signal.[6][11]
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Rationale |
| Solvent | Dimethyl Sulfoxide (DMSO) | High solubility for many organic small molecules.[1] |
| Stock Concentration | 10 mM | Allows for small volumes to be used for working dilutions, minimizing solvent effects. |
| Storage Temperature | -20°C or -80°C | Ensures long-term stability of the compound.[6] |
| Aliquoting | Single-use aliquots | Prevents degradation from repeated freeze-thaw cycles.[1] |
| Working Dilutions | Prepare fresh before each use | Compound stability may be reduced in aqueous culture media over time.[11] |
| Vehicle Control | Match final DMSO concentration | Ensures observed effects are due to the compound, not the solvent (typically ≤ 0.1%).[6] |
Table 2: Reference IC50 Values of Commercially Available ATR Inhibitors in Various Cancer Cell Lines
Disclaimer: The following data are for other known ATR inhibitors and should be used as a reference only. The IC50 of this compound must be determined empirically for your specific cell line and experimental conditions.
| ATR Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| VE-821 | U2OS | Osteosarcoma | ~0.8 |
| Atr-IN-29 | Various | Various Cancers | 0.019 - 0.182 |
| AZ20 | LoVo | Colon Cancer | ~0.005 (5 nM) |
| M4344 | Various | Various Cancers | Varies |
(Data compiled from multiple sources).[1][5][9][12]
Experimental Protocols
Protocol 1: Determining the IC50 of this compound via MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.[6]
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a series of 10 serial dilutions of this compound in complete culture medium. A suggested starting range is from 1 nM to 10 µM.[6]
-
Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration, typically ≤0.1%).[6]
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 72 or 96 hours).[1]
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[10]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.[6]
-
Protocol 2: Western Blot Analysis of Chk1 Phosphorylation (Target Engagement)
This protocol assesses the effect of this compound on the phosphorylation of Chk1, a key downstream target of ATR.[6]
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to grow to 70-80% confluency.
-
Pre-treat cells with desired concentrations of this compound (e.g., based on IC50 values) for 1-2 hours.
-
To induce ATR activity, treat cells with a DNA damaging agent (e.g., 2 mM Hydroxyurea for 2-4 hours) during the final hours of inhibitor treatment.[6]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against pChk1 (S345), total Chk1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[13]
-
-
Analysis:
-
Quantify band intensities and normalize the pChk1 signal to the total Chk1 signal to assess target inhibition.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments. | - Inconsistent cell seeding density.- Cells are in different growth phases.- Instability of the compound in dilutions.- Variation in incubation time. | - Standardize cell seeding protocols; perform a cell count before plating.[5]- Use cells consistently from the logarithmic growth phase.[5]- Prepare fresh dilutions of this compound for each experiment from a properly stored stock.[5]- Adhere to a strict and consistent incubation time for all experiments.[5] |
| No significant cytotoxic effect observed. | - this compound concentration is too low.- Incubation time is too short.- The cell line is resistant to ATR inhibition.- Low intrinsic replication stress in the cell line. | - Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 20 µM).[11]- Increase the incubation time (e.g., up to 96 hours).[1]- Review the genetic background of your cell line (e.g., p53 status). Consider using a positive control cell line known to be sensitive to ATR inhibitors.[5]- Combine this compound with a sub-lethal dose of a DNA damaging agent (e.g., cisplatin, gemcitabine) to induce synthetic lethality.[11] |
| No change in pChk1 levels after treatment. | - Low or no basal ATR activity in unstressed cells.- The compound is inactive or degraded.- Incorrect timing of analysis; the effect may be transient.- Insufficient drug concentration. | - Induce replication stress (e.g., 2mM Hydroxyurea for 2-4 hours) to activate the ATR pathway before lysis.[6][11]- Verify the integrity and storage of your this compound stock. Use a fresh aliquot or batch.[7]- Perform a time-course experiment, analyzing pChk1 levels at various time points after treatment (e.g., 1, 2, 4, 8 hours).[7]- Perform a dose-response to ensure the concentration is sufficient to inhibit the target.[13] |
| High background or "edge effects" in 96-well plate assays. | - Evaporation from wells on the plate's perimeter.- Contamination of cell culture or reagents.- Assay reagent interference. | - Avoid using the outer wells of the 96-well plate; instead, fill them with sterile PBS or medium to maintain humidity.[1]- Check cultures for microbial contamination. Use fresh, sterile reagents.[1]- Ensure complete removal of medium before adding solubilization agent (MTT assay) to avoid interference. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 4. Novel Cellular Functions of ATR for Therapeutic Targeting: Embryogenesis to Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Identifying and mitigating off-target effects of Atr-IN-20
Welcome to the technical support center for Atr-IN-20. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential off-target effects of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent small molecule inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR).[1] ATR is activated by single-stranded DNA (ssDNA) which arises at sites of DNA damage and stalled replication forks.[1] Upon activation, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[2][3] By inhibiting ATR, this compound disrupts these essential cellular processes.
Q2: What are the known off-targets of this compound?
This compound has been shown to inhibit other kinases, particularly at concentrations close to those used for effective ATR inhibition. The most significant known off-target is the mammalian target of rapamycin (B549165) (mTOR), another member of the PI3K-like kinase (PIKK) family.[1] It also shows inhibitory activity against other PIKK family members like ATM and DNA-PK, as well as PI3Kα, but at higher concentrations. A comprehensive kinome-wide selectivity profile for this compound is not currently available in the public domain.
Q3: How can the off-target effects of this compound on mTOR signaling confound my results?
Inhibition of mTOR can impact a wide range of cellular processes, including cell growth, proliferation, and autophagy. Since both ATR and mTOR pathways can influence cell survival, off-target inhibition of mTOR by this compound could produce effects that are mistakenly attributed to ATR inhibition. Recent studies have also suggested a novel link between ATR and mTORC1 activity through de novo cholesterol synthesis, which could further complicate the interpretation of results.
Q4: What are the general strategies to mitigate off-target effects?
To ensure that the observed phenotype is a direct result of ATR inhibition, several strategies should be employed:
-
Use the Lowest Effective Concentration: Perform a dose-response experiment to determine the lowest concentration of this compound that effectively inhibits ATR (e.g., reduces CHK1 phosphorylation) without significantly engaging off-targets.
-
Use Orthogonal Approaches:
-
Structurally Different Inhibitors: Confirm key findings using another potent and selective ATR inhibitor with a different chemical structure.
-
Genetic Validation: Use techniques like siRNA or CRISPR/Cas9 to knockdown or knockout ATR and verify that this phenocopies the effects of this compound.
-
-
Control Experiments:
-
Rescue Experiments: If a drug-resistant mutant of ATR is available, it can be used to demonstrate that the effects of this compound are on-target.
-
Monitor Off-Target Pathways: Directly assess the activity of known off-targets, such as the mTOR pathway, by monitoring the phosphorylation of its downstream substrates (e.g., S6K, 4E-BP1).
-
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Selectivity vs. ATR |
| ATR | 3 | 1x |
| mTOR | 18 | 6x |
| PI3Kα | 100 | ~33x |
| ATM | 100 | ~33x |
| DNA-PK | 662 | ~221x |
| Data compiled from MedChemExpress. |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| LoVo | Colon Carcinoma | 0.040 |
| SW620 | Colorectal Adenocarcinoma | 0.095 |
| OVCAR-3 | Ovarian Adenocarcinoma | 0.098 |
| Data compiled from MedChemExpress. |
Mandatory Visualizations
Caption: ATR Signaling Pathway and Inhibition by this compound.
Troubleshooting Guides
Guide 1: Western Blot for Phospho-CHK1 (Ser345) - On-Target Effect Validation
This guide helps troubleshoot common issues when assessing the on-target effect of this compound by monitoring the phosphorylation of its primary downstream target, CHK1.
Caption: Troubleshooting Weak p-CHK1 Western Blot Signal.
Guide 2: Immunofluorescence for γH2AX - Interpreting DNA Damage
This guide addresses common issues and interpretation challenges when using γH2AX foci formation as a marker for DNA damage in response to this compound treatment. An increase in γH2AX foci can indicate unrepaired DNA damage due to ATR inhibition.
References
Technical Support Center: Overcoming Resistance to ATR Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Ataxia Telangiectasia and Rad3-related (ATR) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of acquired resistance to ATR inhibitors in cancer cells?
A1: Acquired resistance to ATR inhibitors is a multifaceted issue that can arise from several cellular adaptations:
-
Alterations in the DNA Damage Response (DDR) Pathway: A key mechanism involves the loss of the nonsense-mediated mRNA decay (NMD) factor UPF2.[1][2][3][4] This loss can lead to a reduction in transcription-replication collisions, thereby decreasing the cell's dependence on ATR signaling for survival. Additionally, mutations or changes in the expression of cell cycle checkpoint proteins, such as CDC25A, can contribute to resistance.
-
Rewiring of Signaling Pathways: Cancer cells can develop resistance by rewiring homologous recombination and fork protection pathways, creating a bypass mechanism that circumvents the need for ATR activity. Upregulation of cell cycle-associated genes like CDK2 and CCNE1 has also been observed in resistant cells, suggesting a rewired cell cycle control that bypasses the G1/S checkpoint typically enforced by ATR inhibition.
-
Drug Efflux: An increased expression of multidrug resistance (MDR) proteins, such as P-glycoprotein (P-gp), can actively transport the ATR inhibitor out of the cell, lowering its intracellular concentration and reducing its efficacy.
-
Target Alteration: While less common for kinase inhibitors, mutations within the ATR gene that prevent the inhibitor from binding to the kinase domain are a theoretical possibility for resistance.
Q2: My ATR inhibitor is not inducing the expected level of cell death. What are the potential reasons?
A2: Several factors could lead to lower-than-anticipated cytotoxicity:
-
Cell Line-Specific Resistance: Some cancer cell lines may possess intrinsic resistance mechanisms to ATR inhibitors.
-
Suboptimal Drug Concentration or Exposure Time: The concentration of the ATR inhibitor may be too low, or the duration of exposure may be insufficient to trigger significant cell death. It is highly recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
-
Cell Cycle Status: ATR inhibitors are most effective against cells that are actively undergoing DNA replication. If a large portion of your cell population is in a quiescent state, the impact of the inhibitor may be diminished.
-
Activation of Compensatory Signaling Pathways: Cells may activate alternative survival pathways to counteract the effects of ATR inhibition.
Q3: How can I confirm that my ATR inhibitor is hitting its target in my cellular model?
A3: The most direct method to verify the on-target activity of an ATR inhibitor is to assess the phosphorylation status of its primary downstream target, CHK1. A successful ATR inhibition will result in a decrease in the phosphorylation of CHK1 at Ser345. This can be effectively measured by Western blotting.
Q4: What are some effective combination strategies to overcome or prevent resistance to ATR inhibitors?
A4: Combining ATR inhibitors with other anticancer agents is a promising strategy to enhance efficacy and overcome resistance. Some well-documented combinations include:
-
PARP Inhibitors (PARPi): This is a highly synergistic combination. ATR inhibition can re-sensitize PARPi-resistant cells, and conversely, PARPi can enhance the efficacy of ATRi by targeting different facets of the DNA damage response.
-
Chemotherapy: Combining ATR inhibitors with DNA-damaging chemotherapeutic agents like temozolomide (B1682018) (TMZ) has been shown to reverse resistance in certain cancer models.
-
Radiotherapy: Preclinical studies have demonstrated that ATR inhibitors can sensitize tumor cells to the effects of ionizing radiation, particularly in tumors with deficiencies in the ATM gene.
-
Immune Checkpoint Blockade: There is emerging evidence that combining ATR inhibitors with anti-PD-L1 therapy can lead to a robust, T-cell-dependent therapeutic response in some cancer types.
Troubleshooting Guide
This guide addresses common experimental issues and provides potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results in cell viability assays | 1. Uneven cell seeding.2. Mycoplasma or other contamination.3. Instability of the resistant phenotype. | 1. Ensure a single-cell suspension before seeding and verify even distribution.2. Regularly test for mycoplasma contamination.3. To maintain selection pressure, periodically culture resistant cells in the presence of the ATR inhibitor. |
| No change in phospho-CHK1 (Ser345) levels after ATR inhibitor treatment | 1. The inhibitor concentration is too low.2. The ATR inhibitor compound is degraded or inactive.3. Low basal level of replication stress in the cell line. | 1. Perform a dose-response experiment to find the optimal concentration.2. Verify the integrity and activity of your inhibitor stock; use a fresh batch if necessary.3. Induce replication stress with a low dose of a DNA-damaging agent (e.g., hydroxyurea) before treating with the ATR inhibitor to stimulate ATR activity. |
| High background in Western blot for phospho-proteins | 1. The blocking buffer is not optimal.2. Non-specific binding of the secondary antibody. | 1. Test alternative blocking buffers, such as those with different concentrations of bovine serum albumin (BSA) or non-fat dry milk.2. Include a control lane where the primary antibody is omitted to check for non-specific binding of the secondary antibody. |
| Observed off-target effects | The ATR inhibitor may be inhibiting other kinases, particularly within the PIKK family like mTOR, DNA-PK, and ATM. | 1. Use the lowest effective concentration of the inhibitor that shows on-target activity.2. Confirm key findings using a structurally different ATR inhibitor.3. Use genetic approaches like siRNA or CRISPR to knock down ATR and see if it replicates the inhibitor's phenotype. |
Quantitative Data Summary
Table 1: IC50 Values of Various ATR Inhibitors in Different Cancer Cell Lines
| ATR Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| VE-821 | Multiple | Ovarian Cancer | Varies | |
| AZD6738 | Mantle Cell Lymphoma | Lymphoma | Varies | |
| VX-970 | Multiple | Lung Cancer | Varies | |
| BAY 1895344 | Multiple | Prostate Cancer | Varies |
Note: IC50 values are highly dependent on the specific cell line and experimental conditions. It is crucial to determine the IC50 empirically for your system.
Table 2: Clinical Trial Data for ATR Inhibitor Combination Therapies
| ATR Inhibitor | Combination Agent | Cancer Type | Response Rate | Clinical Trial Identifier |
| Ceralasertib | Olaparib (PARPi) | Relapsed/Refractory Cancers with DDR alterations | Overall Response Rate: 8%, Clinical Benefit Rate: 62.5% | NCT02576444 |
| Berzosertib (VX-970) | Gemcitabine/Cisplatin | Advanced Squamous Non-small Cell Lung Cancer | Ongoing | |
| AZD6738 | Carboplatin | ATM-deficient Diffuse Large B-cell Lymphoma | Preclinical synergy shown |
Experimental Protocols
Protocol 1: Generation of an ATR Inhibitor-Resistant Cancer Cell Line
This protocol outlines a common method for developing a resistant cell line through a stepwise increase in drug concentration.
-
Initial Sensitivity Assessment: Determine the IC50 of the ATR inhibitor for the parental cancer cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
Initiation of Resistance Induction: Culture the parental cells in their standard growth medium containing the ATR inhibitor at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate (which may take 2-3 passages), double the concentration of the ATR inhibitor.
-
Monitoring and Maintenance: Continuously monitor the cells for signs of excessive toxicity. If significant cell death occurs, reduce the drug concentration to the previous level and allow the cells to recover before attempting to increase it again.
-
Generation of Resistant Line: Repeat the dose escalation until the cells can proliferate in a concentration of the ATR inhibitor that is at least 10-fold higher than the initial IC50 of the parental line.
-
Characterization of Resistant Cells: Confirm the degree of resistance by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.
-
Cryopreservation: Cryopreserve the resistant cells at regular intervals to ensure a stable stock.
Protocol 2: Western Blot for ATR Pathway Activation
This protocol is designed to assess the activation state of the ATR signaling pathway by measuring the phosphorylation of ATR and its downstream target, CHK1.
-
Cell Lysis: Treat both parental and resistant cells with the ATR inhibitor at the desired concentrations and time points. Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (typically 20-30 µg) on an SDS-polyacrylamide gel. Subsequently, transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-ATR (Ser428), total-ATR, phospho-CHK1 (Ser345), and total-CHK1. A primary antibody against a housekeeping protein like GAPDH or β-actin should be used as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal and the loading control.
Visualizations
Caption: Simplified ATR signaling pathway upon DNA damage.
Caption: Overview of mechanisms leading to ATR inhibitor resistance.
Caption: Workflow for generating ATR inhibitor-resistant cell lines.
References
- 1. benchchem.com [benchchem.com]
- 2. Resistance to ATR inhibitors is mediated by loss of the nonsense-mediated decay factor UPF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to ATR Inhibitors Is Mediated by Loss of the Nonsense-Mediated Decay Factor UPF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Improving the Therapeutic Index of Atr-IN-20
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Atr-IN-20. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments and improve the therapeutic index of this potent ATR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a crucial component of the DNA Damage Response (DDR) pathway, which is activated by single-stranded DNA that can arise from DNA damage or replication stress. By inhibiting ATR, this compound prevents the phosphorylation of downstream targets like Chk1, which disrupts cell cycle checkpoints and hinders DNA repair. This can lead to cell death, particularly in cancer cells with high levels of replication stress.
Q2: Why is this compound expected to have a favorable therapeutic index?
The therapeutic window for ATR inhibitors like this compound is based on the principle of synthetic lethality.[2] Many cancer cells have defects in other DNA repair pathways (e.g., ATM or p53 deficiency) and experience high levels of oncogene-induced replication stress, making them highly dependent on the ATR pathway for survival.[2][3] In contrast, normal cells have intact cell cycle checkpoints and DDR pathways, making them less reliant on ATR and therefore less sensitive to its inhibition.[2] While specific toxicity data for this compound in a wide range of normal cell lines is not extensively available in public literature, potent and selective ATR inhibitors are generally observed to be well-tolerated in preclinical models.
Q3: What are the known off-target effects of this compound?
This compound shows good selectivity for ATR. However, it does possess some inhibitory activity against other kinases, most notably mTOR. It is important to consider these potential off-target effects when interpreting experimental results.
Q4: In which cancer cell lines is this compound particularly effective?
This compound demonstrates strong monotherapy efficacy in cancer cell lines with deficiencies in the ATM kinase, such as LoVo, SW620, and OVCAR-3 cells. This is consistent with the principle of synthetic lethality, where cells deficient in one DNA damage response pathway (ATM) are hypersensitive to the inhibition of a parallel pathway (ATR).
Troubleshooting Guides
Issue 1: Lower-than-expected cytotoxicity in cancer cell lines.
| Possible Cause | Troubleshooting Steps |
| Cell line resistance | Select cell lines with known defects in DNA damage response pathways (e.g., ATM-deficient) or high levels of replication stress. |
| Suboptimal drug concentration | Perform a dose-response experiment to determine the IC50 of this compound in your specific cell line. Ensure the concentrations used are appropriate. |
| Insufficient incubation time | For cell viability assays, ensure a sufficiently long incubation period (e.g., 72 hours or more) to observe effects on cell proliferation. |
| Low basal replication stress | If cells are not actively proliferating or experiencing DNA damage, the effect of an ATR inhibitor will be diminished. Consider co-treatment with a low dose of a DNA-damaging agent (e.g., hydroxyurea (B1673989), cisplatin) to induce replication stress. |
| Inactive compound | Ensure that your this compound stock is properly stored and has not degraded. Use a fresh batch if in doubt. |
Issue 2: High toxicity observed in normal (non-cancerous) cell lines.
| Possible Cause | Troubleshooting Steps |
| Concentration too high | Normal cells can be sensitive to high concentrations of ATR inhibitors. Perform a dose-response curve to determine the IC50 in your normal cell line and identify a therapeutic window where cancer cells are more sensitive. |
| Prolonged exposure | Continuous exposure may not allow normal cells to recover. Consider intermittent dosing or "pulse-dosing" regimens (e.g., 24-hour treatment followed by a drug-free period). |
| Inherent sensitivity of the normal cell line | Some normal cell lines may be more sensitive to ATR inhibition. If possible, test on a panel of different normal cell lines to assess general toxicity. |
Issue 3: No change in pChk1 levels after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Low basal ATR activity | The cell line may have low endogenous replication stress, resulting in low basal ATR activity and consequently, low pChk1 levels. Induce replication stress with a DNA damaging agent (e.g., low-dose hydroxyurea or aphidicolin) prior to this compound treatment to stimulate ATR activity. |
| Inactive compound | Verify the integrity and activity of your this compound stock. |
| Ineffective ATR inhibition in the specific cell line | Use a well-characterized, potent ATR inhibitor as a positive control to validate your experimental setup. |
| Technical issues with Western blot | Ensure your lysis buffer contains phosphatase inhibitors to protect protein phosphorylation. Use a validated antibody for pChk1 and optimize antibody concentrations. Normalize the pChk1 signal to total Chk1. |
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Kinase | IC50 (nM) |
| ATR | 3 |
| mTOR | 18 |
| PI3Kα | 100 |
| ATM | 100 |
| DNA-PK | 662 |
Data sourced from MedChemExpress.
Table 2: Monotherapy Efficacy of this compound in ATM-Deficient Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| LoVo | Colon Carcinoma | 0.040 |
| SW620 | Colorectal Adenocarcinoma | 0.095 |
| OVCAR-3 | Ovarian Adenocarcinoma | 0.098 |
Data sourced from MedChemExpress.
Experimental Protocols
1. Cell Viability Assay (Using CellTiter-Glo®)
This protocol is for determining the IC50 of this compound in a 96-well format.
-
Cell Seeding:
-
Prepare a cell suspension at the desired concentration.
-
Seed 2,000-10,000 cells per well in 100 µL of complete medium in a 96-well opaque-walled plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the overnight culture medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate for 72 hours.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a luminometer.
-
Normalize the data to the vehicle-treated control to calculate the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
-
2. Western Blot for Phospho-Chk1 (pChk1) Analysis
This protocol assesses the ability of this compound to inhibit ATR signaling in a cellular context.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to grow to ~70-80% confluency.
-
Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
To induce ATR activity, add a DNA damaging agent (e.g., 2 mM Hydroxyurea) and incubate for a defined period (e.g., 1-3 hours).
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Chk1 (Ser345) overnight at 4°C. Also probe for total Chk1 and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the pChk1 signal to total Chk1 and the loading control.
-
Visualizations
Caption: The ATR signaling pathway is activated by DNA damage, leading to the phosphorylation of Chk1 and subsequent cell cycle arrest and DNA repair. This compound directly inhibits the ATR-ATRIP complex, blocking this response.
Caption: A logical workflow for the in vitro characterization of this compound, from initial cytotoxicity screening to confirmation of on-target activity and downstream cellular effects.
Caption: A decision tree to guide troubleshooting for common issues encountered during experiments with this compound.
References
Addressing batch-to-batch variability of Atr-IN-20
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the batch-to-batch variability of Atr-IN-20, a potent and selective inhibitor of the ATR kinase.
Frequently Asked Questions (FAQs)
Q1: We are observing decreased potency with a new batch of this compound in our cell-based assays compared to a previous lot. What are the potential causes?
A: Reduced potency is a primary concern stemming from batch-to-batch variability. Several factors can contribute to this issue:
-
Purity: The new batch may have a lower percentage of the active this compound compound due to residual starting materials, byproducts, or impurities from the synthesis process.
-
Solubility: Differences in the physical state (e.g., crystalline vs. amorphous) or the presence of insoluble impurities can negatively impact the dissolution of the compound, resulting in a lower effective concentration in your experiments.
-
Compound Degradation: this compound may have degraded if stored improperly or handled under suboptimal conditions (e.g., exposure to light, frequent freeze-thaw cycles).
-
Presence of Antagonistic Impurities: An impurity in the new batch might be interfering with the biological activity of this compound, acting as an antagonist or inhibiting its cellular uptake.
Q2: How can we validate the consistency and activity of a new batch of this compound before starting our experiments?
A: It is highly recommended to perform in-house quality control (QC) checks on each new batch of a synthesized inhibitor like this compound. This typically involves a two-pronged approach:
-
Analytical Chemistry: Verify the identity, purity, and integrity of the compound.
-
Functional Assay: Confirm that the compound is active and inhibits the ATR pathway as expected.
A standardized workflow for this validation process is crucial for maintaining experimental reproducibility.
Q3: What are the recommended quality control assays to assess a new batch of this compound?
A: A comprehensive QC assessment should include:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound by separating it from any potential impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of the compound by verifying its molecular weight.
-
Functional Assay: A cell-based assay, such as a Western blot for phosphorylated Chk1 (pChk1), a key downstream target of ATR, is essential to confirm the biological activity of the inhibitor.[1][2]
Troubleshooting Guide
Issue: Inconsistent or unexpected results between experiments using different batches of this compound.
This guide provides a systematic approach to troubleshooting issues arising from potential batch-to-batch variability of this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Compound Concentration | 1. Re-dissolve a fresh aliquot of the new batch of this compound in the recommended solvent (e.g., DMSO) at a stock concentration of 10 mM. 2. Perform serial dilutions immediately before use in your assay. 3. Always use a positive control (a previously validated batch of this compound, if available) and a vehicle control (e.g., DMSO) in parallel. | Consistent and expected dose-response relationship. |
| Compound Purity and Integrity | 1. Request the Certificate of Analysis (CoA) from the supplier for the specific batch, which should include HPLC and/or LC-MS data. 2. If possible, perform in-house HPLC and LC-MS analysis to verify the purity and identity of the compound. | Purity should ideally be >98%. The molecular weight should correspond to that of this compound. |
| Reduced Biological Activity | 1. Perform a functional assay to assess the inhibitory activity of the new batch. A Western blot to measure the inhibition of Chk1 phosphorylation (Ser345) in response to DNA damage (e.g., induced by hydroxyurea (B1673989) or UV radiation) is a reliable method.[1][2] 2. Compare the IC50 value of the new batch to that of a reference batch. | The new batch should inhibit pChk1 levels in a dose-dependent manner, with an IC50 value comparable to the reference batch. |
| Compound Instability/Degradation | 1. Ensure proper storage of this compound (typically at -20°C or -80°C, desiccated, and protected from light). 2. Prepare fresh dilutions for each experiment from a stock solution that has undergone minimal freeze-thaw cycles. 3. Check the stability of the inhibitor under your specific experimental conditions (e.g., in cell culture media at 37°C).[3] | Consistent results when using freshly prepared solutions from properly stored aliquots. |
Data Presentation
The following table provides an example of how to summarize and compare data from different batches of this compound to ensure consistency.
| Parameter | Batch A (Reference) | Batch B (New) | Acceptance Criteria |
| Purity (HPLC) | 99.2% | 98.5% | > 98% |
| Molecular Weight (LC-MS) | Confirmed | Confirmed | Matches theoretical MW |
| IC50 (pChk1 Inhibition) | 15 nM | 20 nM | < 50 nM and within 2-fold of the reference batch |
| Solubility in DMSO | Clear solution at 10 mM | Clear solution at 10 mM | No visible precipitation at the stock concentration |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute this stock to a working concentration of approximately 10-20 µg/mL in the mobile phase.
-
HPLC System: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% formic acid or trifluoroacetic acid is a typical mobile phase.
-
Detection: Use a UV detector set at wavelengths such as 214 nm and 254 nm.
-
Analysis: Integrate the peak areas from the chromatogram to calculate the percentage purity of the compound.
Protocol 2: Functional Validation by Western Blot for Chk1 Phosphorylation
-
Cell Culture: Plate a suitable cancer cell line (e.g., U2OS, HeLa) and allow the cells to adhere overnight.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of the new and reference batches of this compound (e.g., 0, 10, 50, 100, 500 nM) for 1 hour.
-
Induce DNA Damage: Treat the cells with a DNA-damaging agent (e.g., 2 mM hydroxyurea for 4 hours or 10 J/m² UV-C and recover for 1 hour) in the continued presence of the inhibitor.
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-Chk1 (Ser345) and total Chk1. An antibody for a loading control (e.g., β-actin or GAPDH) should also be used.
-
Detection and Analysis: Use appropriate secondary antibodies and a chemiluminescence detection system. Quantify the band intensities to determine the extent of pChk1 inhibition at different inhibitor concentrations and calculate the IC50 value.
Visualizations
Signaling Pathway
Caption: The ATR signaling pathway is activated by DNA damage and replication stress.
Experimental Workflow
Caption: Workflow for validating a new batch of this compound.
References
Best practices for long-term storage of Atr-IN-20
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for the long-term storage and handling of Atr-IN-20. Below you will find troubleshooting guides and frequently asked questions to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, with an IC50 value of 3 nM.[1][2] ATR is a critical protein kinase involved in the DNA Damage Response (DDR) pathway. By inhibiting ATR, this compound can disrupt cell cycle checkpoints and induce synthetic lethality in cancer cells with specific DNA repair defects, particularly those with ATM kinase deficiency.[1][2] While highly selective for ATR, it does exhibit some inhibitory effects on mTOR (IC50 of 18 nM) but has significantly less activity against PI3Kα (100 nM), ATM (100 nM), and DNA-PK (662 nM).[1][2]
Q2: What are the recommended long-term storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. The recommended storage conditions depend on whether the compound is in solid form or dissolved in a solvent.
Q3: What is the best solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. Due to its hydrophobic nature, it is sparingly soluble in aqueous solutions.
Q4: I observed precipitation when I added my this compound working solution to the cell culture medium. What should I do?
Precipitation of hydrophobic compounds like this compound in aqueous-based cell culture media is a common issue. Here are some steps to troubleshoot this problem:
-
Review Stock Solution Concentration: Ensure your stock solution is at a sufficiently high concentration (e.g., 10 mM in 100% DMSO).
-
Optimize Dilution Technique: Perform serial dilutions in your cell culture medium. When adding the diluted inhibitor to the final culture volume, ensure rapid and thorough mixing to prevent localized high concentrations that can lead to precipitation.
-
Check Final DMSO Concentration: The final concentration of DMSO in your cell culture should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Consider Media Components: The presence of serum in the media can sometimes help to solubilize hydrophobic compounds. If your experimental conditions allow, ensure you are using an appropriate serum concentration.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Reduced or no compound activity | Compound degradation due to improper storage. | Verify that the solid compound and stock solutions have been stored at the recommended temperatures and protected from light. Use a fresh aliquot for your experiment. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes upon preparation to minimize freeze-thaw cycles. | |
| Inconsistent experimental results | Inaccurate concentration of the stock solution. | Ensure the compound was accurately weighed and completely dissolved in the solvent. |
| Variability in cell seeding density or treatment duration. | Standardize your experimental protocols for cell seeding and treatment times. | |
| High background in cellular assays | Off-target effects of the compound. | Perform dose-response experiments to determine the optimal concentration with the lowest off-target effects. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in your experiments is consistent across all conditions and is at a non-toxic level for your cell line. |
Quantitative Data
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | 6 months |
| -20°C | 1 month | |
| Data sourced from InvivoChem product information.[2] |
Table 2: In Vitro Efficacy of this compound in ATM-Deficient Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| LoVo | Colorectal Carcinoma | 0.040 |
| SW620 | Colorectal Carcinoma | 0.095 |
| OVCAR-3 | Ovarian Adenocarcinoma | 0.098 |
| Data from a study by Yinliang Qi, et al., as cited by MedChemExpress.[1] |
Experimental Protocols
General Protocol for a Cell Migration Assay (Transwell Assay)
This is a generalized protocol and should be optimized for your specific cell line and experimental conditions.
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Harvest cells using a gentle dissociation method (e.g., trypsinization) and resuspend in a serum-free or low-serum medium to create a single-cell suspension.
-
Count viable cells and adjust the concentration as needed for your experiment.
-
-
Assay Setup:
-
Place Transwell inserts (typically with an 8 µm pore size for cancer cells) into the wells of a 24-well plate.
-
In the lower chamber, add medium containing a chemoattractant (e.g., 10% FBS).
-
In the upper chamber (the insert), add your cell suspension containing the desired concentration of this compound or vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for your cell line to migrate (e.g., 12-24 hours).
-
-
Analysis:
-
After incubation, remove the non-migrated cells from the top surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the bottom surface of the membrane with a fixative such as methanol (B129727) or paraformaldehyde.
-
Stain the fixed cells with a staining solution like crystal violet.
-
Wash the inserts to remove excess stain and allow them to dry.
-
Visualize and count the migrated cells under a microscope. Alternatively, the dye can be eluted and the absorbance measured to quantify migration.
-
General Protocol for a Colony Formation (Clonogenic) Assay
This protocol provides a general framework for assessing the long-term effects of this compound on cell survival and proliferation.
-
Cell Seeding:
-
Prepare a single-cell suspension of your target cells.
-
Seed a low number of cells (e.g., 200-1000 cells per well) into 6-well plates. The optimal seeding density should be determined empirically for each cell line.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate the plates for an extended period (e.g., 7-14 days) to allow for colony formation. The medium can be replaced with fresh medium containing the treatment every 2-3 days.
-
-
Colony Staining and Quantification:
-
After the incubation period, remove the medium and wash the wells with PBS.
-
Fix the colonies with a fixative like methanol for about 15-20 minutes.
-
Stain the colonies with a 0.5% crystal violet solution for approximately 20-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Visualizations
Caption: ATR Signaling Pathway Inhibition by this compound.
Caption: General Experimental Workflow for this compound.
References
How to minimize cytotoxicity of Atr-IN-20 in normal cells
Welcome to the Technical Support Center for Atr-IN-20. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to offer strategies for minimizing its cytotoxicity in normal cells during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated by single-stranded DNA (ssDNA) that can arise from DNA damage or replication stress.[2][3] By inhibiting ATR, this compound prevents the phosphorylation of downstream targets like Chk1, which disrupts cell cycle checkpoints, hinders DNA repair, and can lead to cell death, particularly in cancer cells with high levels of replication stress.[1][4]
Q2: Why is this compound expected to be more toxic to cancer cells than normal cells?
The therapeutic window for ATR inhibitors like this compound is based on the concept of synthetic lethality . Many cancer cells have defects in other DNA repair pathways (e.g., ATM or p53 deficiency) and experience high levels of oncogene-induced replication stress. This makes them highly dependent on the ATR pathway for survival. In contrast, normal cells have intact cell cycle checkpoints and DDR pathways, making them less reliant on ATR and therefore less sensitive to its inhibition.
Q3: What are the known off-target effects of ATR inhibitors?
While specific off-target effects for this compound are not extensively documented in publicly available literature, some ATR inhibitors have been reported to have off-target activities against other kinases in the PI3K-related kinase (PIKK) family, such as ATM and mTOR, though often at much higher concentrations. It is crucial to experimentally determine the selectivity profile of this compound in your specific system.
Troubleshooting Guides
Issue 1: High cytotoxicity observed in normal (non-cancerous) cell lines.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Recommendation |
| Concentration too high | Normal cells can be sensitive to high concentrations of ATR inhibitors. Perform a dose-response curve to determine the IC50 in your specific normal and cancer cell lines to identify a therapeutic window. |
| Prolonged exposure | Continuous exposure may not allow normal cells to recover. Consider intermittent dosing regimens (e.g., 24-hour treatment followed by a drug-free period) to allow normal cells to recover. |
| Cell line sensitivity | Some normal cell lines may be inherently more sensitive. If possible, use normal cell lines that are known to be less sensitive to DNA damaging agents. |
| Off-target effects | At high concentrations, off-target kinase inhibition may contribute to toxicity. Use the lowest effective concentration of this compound and consider using a second, structurally different ATR inhibitor as a control. |
Issue 2: this compound precipitates in cell culture medium.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Recommendation |
| Low aqueous solubility | This compound, like many kinase inhibitors, is hydrophobic. Ensure proper dissolution in 100% DMSO to create a high-concentration stock (e.g., 10 mM). |
| Improper dilution | Directly diluting the concentrated DMSO stock into the full volume of culture medium can cause precipitation. Perform a serial dilution, creating an intermediate dilution in a smaller volume of medium before adding it to the final culture volume. Ensure rapid mixing. |
| Low serum concentration | Fetal Bovine Serum (FBS) contains proteins that can help solubilize hydrophobic compounds. If using low-serum or serum-free medium, consider if your experiment can tolerate a higher serum concentration. |
| Incorrect media pH | Ensure the pH of your cell culture medium is within the optimal range (typically 7.2-7.4). |
Issue 3: Inconsistent results between experiments.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Recommendation |
| Drug instability | This compound solution may degrade over time. Prepare fresh stock solutions, aliquot into single-use volumes, and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Cell passage number | High passage numbers can lead to genetic drift and altered drug sensitivity. Use low-passage cells and maintain a consistent passage number for all experiments. |
| Assay variability | Inherent variability in biological assays can lead to inconsistent results. Ensure consistent cell seeding densities and incubation times. |
| Inconsistent drug activity | Verify the integrity of your this compound stock. If possible, test a fresh batch of the compound. |
Quantitative Data Summary
The following table provides representative IC50 values for the ATR inhibitor Ceralasertib (AZD6738) in various cancer cell lines. While not this compound, this data illustrates the typical range of potencies and the differential sensitivity that can be expected.
| Cell Line | Cancer Type | ATM Status | p53 Status | IC50 (nM) |
| HCT116 | Colon | Proficient | Wild-type | ~1000 |
| SW620 | Colon | Proficient | Mutant | ~500 |
| A549 | Lung | Proficient | Wild-type | >1000 |
| NCI-H460 | Lung | Proficient | Wild-type | ~800 |
| MDA-MB-231 | Breast | Proficient | Mutant | ~700 |
| MCF7 | Breast | Proficient | Wild-type | >1000 |
| BJ | Normal Fibroblast | Proficient | Wild-type | >2000 |
Note: These values are approximate and can vary depending on the assay conditions and duration of treatment. It is essential to determine the IC50 of this compound in your specific cell lines of interest.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol is used to assess the effect of this compound on cell proliferation and to determine its half-maximal inhibitory concentration (IC50).
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period (typically 1,000-10,000 cells/well). Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO). Incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix to ensure complete solubilization and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with this compound.
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the specified duration (e.g., 24-48 hours). Include appropriate controls.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of propidium (B1200493) iodide (PI) staining solution (containing RNase A).
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizations
Caption: Simplified ATR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound treatment to minimize normal cell cytotoxicity.
References
Technical Support Center: Interpreting Unexpected Results in Atr-IN-20 Experiments
Welcome to the technical support center for researchers utilizing Atr-IN-20 and other ATR kinase inhibitors. This resource is designed to provide troubleshooting guidance and address frequently asked questions (FAQs) to help you interpret unexpected experimental outcomes. As this compound is a specific research compound, the information herein is based on the well-characterized effects of potent ATR inhibitors, and it is crucial to validate these findings within your specific experimental context.
Frequently Asked questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound and what are the expected outcomes of a successful experiment?
This compound is an inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR).[1][2] ATR is activated by single-stranded DNA (ssDNA) that forms at sites of DNA damage or stalled replication forks.[3][4] Upon activation, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[3]
A successful experiment with an effective ATR inhibitor like this compound is expected to demonstrate:
-
Reduced Phosphorylation of Chk1: A primary and direct indicator of ATR inhibition.
-
Increased DNA Damage: Often visualized as an increase in γH2AX foci.
-
Cell Cycle Arrest: Typically at the G2/M checkpoint, or in some cases, the abrogation of a damage-induced G2 arrest.
-
Synthetic Lethality: Increased cell death in cancer cells with pre-existing defects in other DDR pathways, such as ATM or p53 mutations.
Q2: I am not observing the expected level of cytotoxicity or cell death with this compound. What are the potential reasons?
Several factors can contribute to lower-than-expected cytotoxicity:
-
Cell Line-Specific Resistance: Certain cell lines may possess intrinsic mechanisms of resistance to ATR inhibitors.
-
Drug Concentration and Exposure Time: The concentration of this compound may be insufficient, or the duration of exposure too short to induce significant cell death. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50).
-
Cell Cycle Status: ATR inhibitors are most potent in cells actively undergoing DNA replication. The effect of the inhibitor may be diminished in a largely quiescent cell population.
-
Compensatory Signaling Pathways: Cells may activate alternative survival pathways to counteract the effects of ATR inhibition.
Q3: My this compound-treated cells are not showing a decrease in Chk1 phosphorylation (pChk1) in my Western blot. How can I troubleshoot this?
This is a common issue that can arise from several factors:
-
Inactive Compound: Ensure the integrity and activity of your this compound stock. If possible, use a fresh batch of the compound.
-
Low Basal ATR Activity: The cell line may have low endogenous replication stress, leading to minimal basal ATR activity. To address this, you can induce replication stress with a DNA damaging agent (e.g., low-dose hydroxyurea (B1673989) or aphidicolin) prior to this compound treatment to stimulate ATR activity.
-
Incorrect Timing of Analysis: The inhibition of pChk1 can be transient. It is advisable to perform a time-course experiment, analyzing pChk1 levels at various time points after the addition of this compound.
Q4: I have developed a cell line with acquired resistance to this compound. What are the known mechanisms of resistance to ATR inhibitors?
Acquired resistance to ATR inhibitors is an emerging area of study. Some documented mechanisms include:
-
Loss of Nonsense-Mediated Decay (NMD) Factors: Studies have shown that the loss of NMD factors, such as UPF2, can lead to resistance to ATR inhibitors in certain cancer cell lines.
-
Upregulation of Cell Cycle Genes: Increased expression of cell cycle-associated genes like CDK2 and CCNE1 has been linked to resistance. This may indicate that resistant cells have rewired their cell cycle control mechanisms to bypass the G1/S checkpoint typically enforced by ATR inhibition.
Q5: Can I combine this compound with other drugs to enhance its efficacy or overcome resistance?
Yes, combining ATR inhibitors with other anti-cancer agents is a promising strategy. A well-documented synergistic combination is with PARP inhibitors (PARPi). ATR inhibition can re-sensitize PARPi-resistant cells, and vice versa, by targeting different facets of the DNA damage response. Combinations with traditional DNA-damaging chemotherapeutic agents like cisplatin (B142131) or gemcitabine (B846) are also being explored.
Troubleshooting Guide
This guide provides a structured approach to common unexpected results in this compound experiments.
| Observed Problem | Potential Cause | Suggested Solution |
| Low or No Cytotoxicity | 1. Sub-optimal drug concentration. 2. Insufficient exposure time. 3. Cell line has intrinsic resistance. 4. Compound degradation. | 1. Perform a dose-response curve to determine the IC50 (e.g., 1 nM to 1 µM range). 2. Increase the incubation time (e.g., 72 or 96 hours). 3. Test a panel of cell lines to find a sensitive model. 4. Use a fresh aliquot of this compound; store stock solutions at -20°C or -80°C. |
| No change in pChk1 (Ser345) levels | 1. Low basal replication stress. 2. Analysis performed at a sub-optimal time point. 3. Technical issue with Western blot. | 1. Co-treat with a low dose of a replication stress-inducing agent (e.g., 2 mM Hydroxyurea for 2-4 hours). 2. Conduct a time-course experiment (e.g., 1, 2, 6, 12, 24 hours post-treatment). 3. Include a positive control (e.g., a known potent ATR inhibitor) and ensure efficient protein transfer. |
| Inconsistent results in cell viability assays | 1. Uneven cell seeding. 2. Contamination (e.g., mycoplasma). 3. Instability of a resistant phenotype. | 1. Ensure a single-cell suspension before seeding. 2. Regularly test for mycoplasma and other contaminants. 3. For resistant lines, periodically culture in the presence of the drug to maintain selection pressure. |
| Unexpected cell death in control (non-cancerous) cells | 1. Off-target effects at high concentrations. 2. Control cell line may have underlying DDR defects. | 1. Lower the concentration of this compound to a more selective range. 2. Characterize the DDR pathway status of your control cell line. |
Quantitative Data Summary
The efficacy of ATR inhibitors is often presented as the half-maximal inhibitory concentration (IC50) for cell growth inhibition or kinase activity. The effective concentration can vary significantly depending on the cell line and assay type.
Table 1: Reported IC50 Values for Various ATR Inhibitors
| Inhibitor | Assay Type | Cell Line/Target | IC50 |
| Atr-IN-29 | Antiproliferative | Various Cancer Lines | 19 nM to 182 nM |
| AZ20 | Kinase Assay | ATR Kinase | 5 nM |
| AZ20 | Kinase Assay | mTOR Kinase | 38 nM |
Note: This data is compiled from various sources and should be used as a reference. Optimal concentrations for this compound must be determined empirically for your specific system.
Table 2: Effective Concentrations of ATR Inhibitors in Mechanistic Assays
| Inhibitor | Cell Line | Assay Type | Concentration | Observed Effect |
| VE-822 | MiaPaCa-2, PSN-1 | Western Blot | 80 nM | Attenuation of ATR signaling |
| AZD6738 | HT29, HCT116 | Western Blot | 0.5 µM | Inhibition of Chk1 phosphorylation |
| AZD6738 | SNU478, SNU869 | Western Blot | 0.1, 0.5, 1 µM | Blockade of p-Chk1 |
This table provides examples of concentrations used in published studies to achieve specific mechanistic endpoints.
Visualizing Pathways and Workflows
ATR Signaling Pathway and Inhibition by this compound
Caption: Mechanism of this compound in the ATR signaling pathway.
Experimental Workflow for Cellular Characterization
Caption: Workflow for cellular characterization of this compound.
Troubleshooting Logic for Low Cytotoxicity
Caption: Decision tree for troubleshooting low cytotoxicity.
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., MTT/MTS)
This protocol is for determining the IC50 of this compound in a 96-well format.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Drug Preparation: Prepare serial dilutions of this compound in complete medium. A common starting range is 1 nM to 10 µM.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72-96 hours).
-
Reagent Addition: Add the viability reagent (e.g., 20 µL of MTS or 10 µL of MTT solution) to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the inhibitor concentration to calculate the IC50 value.
Protocol 2: Western Blot for ATR Pathway Inhibition
This protocol is used to assess the inhibition of ATR kinase activity by measuring the phosphorylation of its direct substrate, Chk1, at Ser345.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 1-24 hours).
-
Optional - Induce ATR Activity: To enhance the signal, treat the cells with a DNA damaging agent (e.g., 2 mM Hydroxyurea for 2-4 hours or UV-C at 10-20 J/m²) during the final hours of the inhibitor treatment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against pChk1 (Ser345), total Chk1, and a loading control (e.g., β-actin or GAPDH). Subsequently, probe with appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the ratio of pChk1 to total Chk1.
Protocol 3: Flow Cytometry for Cell Cycle Analysis
This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the specified duration. Include appropriate controls.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization, wash with PBS, and collect by centrifugation.
-
Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing to prevent clumping. Incubate the fixed cells at -20°C for at least 2 hours.
-
Staining: Wash the cells with PBS and resuspend in a propidium (B1200493) iodide (PI)/RNase staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cell cycle distribution by flow cytometry. Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in each phase.
References
Validation & Comparative
Validating On-Target Activity of Atr-IN-20: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target activity of the preclinical Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, Atr-IN-20, with other notable ATR inhibitors. The information is supported by experimental data and detailed methodologies to assist researchers in evaluating its potential for further development.
The ATR Signaling Pathway and Therapeutic Rationale
ATR is a critical kinase in the DNA Damage Response (DDR) pathway, a complex signaling network essential for maintaining genomic integrity.[1][2] It is primarily activated by single-stranded DNA (ssDNA) that forms at stalled replication forks or during the processing of DNA damage.[3] Upon activation, ATR phosphorylates a cascade of downstream targets, most notably the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[2][4][5] In many cancer cells, there is an increased reliance on the ATR signaling pathway for survival due to high replication stress and defects in other DDR pathways.[6][7] This dependency creates a therapeutic window for ATR inhibitors, which can lead to the accumulation of DNA damage and ultimately cell death in cancer cells, a concept known as synthetic lethality.[1]
Caption: The ATR signaling pathway is activated by DNA damage, leading to the phosphorylation of Chk1 and subsequent cell cycle arrest and DNA repair. This compound inhibits ATR kinase activity, disrupting this response.
Comparative Analysis of Preclinical ATR Inhibitors
The following table summarizes the available preclinical data for this compound (data presented for the closely related Atr-IN-22 as a proxy) and other clinical-stage ATR inhibitors. This data allows for a direct comparison of their potency and cellular activity.
| Inhibitor | Target | Biochemical IC50 | Cellular Potency (Cell Line) | Key Preclinical Findings |
| This compound (as Atr-IN-22) | ATR | Not publicly available | < 1 µM (MIA PaCa-2 proliferation) | Orally active, demonstrates anti-tumor activity in colon cancer models.[8] |
| Elimusertib (BAY 1895344) | ATR | 7 nM | IC50 of 78 nM (median in a broad panel of tumor cell lines); Potently inhibits hydroxyurea-induced H2AX phosphorylation (IC50: 36 nM).[8] | Orally active, shows strong in vivo anti-tumor efficacy as monotherapy in DDR-deficient xenograft models.[8] |
| Berzosertib (M6620, VX-970) | ATR | 13 nM | IC50 of 66 nM (HT29 proliferation) | The first ATR inhibitor to enter clinical trials; demonstrates synergy with DNA-damaging chemotherapy. |
| Ceralasertib (AZD6738) | ATR | Not publicly available | IC90 for ATR inhibition in cells is 0.67 µmol/L.[8] | Orally bioavailable, demonstrates synergistic activity with carboplatin (B1684641) and the PARP inhibitor olaparib (B1684210) in vitro and in vivo.[8] |
Experimental Protocols for On-Target Validation
Validating the on-target activity of an ATR inhibitor like this compound involves several key experiments to demonstrate its mechanism of action and cellular effects.
Western Blot Analysis of Chk1 Phosphorylation
This assay is crucial for confirming that the inhibitor is engaging its target, ATR, in a cellular context. Inhibition of ATR activity leads to a reduction in the phosphorylation of its primary downstream substrate, Chk1, at Ser345.
Objective: To determine the potency of this compound in inhibiting ATR-mediated Chk1 phosphorylation.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells and treat with a DNA damaging agent (e.g., hydroxyurea (B1673989) or UV radiation) to induce ATR activity.[9] Concurrently, treat the cells with increasing concentrations of this compound.
-
Cell Lysis: After the treatment period, harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[1]
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading for the Western blot.[1]
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[9]
-
Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated Chk1 (p-Chk1 Ser345) and total Chk1. A loading control like β-actin should also be used.[9]
-
Detection and Analysis: Use a secondary antibody conjugated to a detectable marker (e.g., HRP) for visualization.[9] Quantify the band intensities to determine the concentration at which this compound inhibits 50% of Chk1 phosphorylation (IC50).
Caption: Experimental workflow for assessing the on-target activity of this compound by measuring the inhibition of Chk1 phosphorylation via Western blot.
Cell Cycle Analysis
ATR plays a key role in the S and G2/M cell cycle checkpoints.[7] Inhibition of ATR can abrogate these checkpoints, leading to premature entry into mitosis with unrepaired DNA damage.
Objective: To evaluate the effect of this compound on cell cycle distribution.
Methodology:
-
Cell Treatment: Treat cancer cells with this compound for a defined period.
-
Cell Fixation: Harvest the cells and fix them in cold ethanol (B145695) to preserve their DNA content.[9]
-
DNA Staining: Stain the cells with a fluorescent DNA-intercalating agent such as propidium (B1200493) iodide (PI).[9]
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.
-
Data Analysis: The resulting histogram of DNA content allows for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
An effective ATR inhibitor is expected to cause a decrease in the S-phase population and an accumulation of cells in the G1 or G2/M phase, depending on the cell type and experimental conditions.
Conclusion
The validation of this compound's on-target activity relies on robust experimental data that demonstrates its ability to inhibit the ATR kinase and disrupt the downstream signaling pathway. The comparative data presented here, using Atr-IN-22 as a close reference, suggests that it is a potent inhibitor with in vivo anti-tumor activity. The provided experimental protocols offer a clear framework for researchers to independently verify these findings and further explore the therapeutic potential of this compound in cancer therapy. As the landscape of DDR inhibitors continues to evolve, rigorous preclinical validation is paramount for the successful clinical translation of novel agents like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ataxia telangiectasia and Rad3 related - Wikipedia [en.wikipedia.org]
- 4. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 6. Functions, Regulation, and Therapeutic Implications of the ATR Checkpoint Pathway | Annual Reviews [annualreviews.org]
- 7. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Potency of Atr-IN-20 and Other ATR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ATR inhibitor Atr-IN-20 with other notable alternatives, including AZ20, VE-821, Berzosertib (VE-822), and Ceralasertib (AZD6738). The comparative analysis is supported by experimental data on their inhibitory potency, presented in a clear, tabular format. Detailed methodologies for the key experiments are also provided to facilitate reproducibility and further investigation.
Data Presentation: Potency of ATR Inhibitors
The following table summarizes the in vitro and cellular potency of this compound and other selected ATR inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness. A lower IC50 value indicates a higher potency.
| Inhibitor | Biochemical IC50 (ATR Kinase) | Cellular IC50 (p-Chk1 Inhibition) | Selectivity Notes |
| This compound | 3 nM[1] | Not Publicly Available | Good selectivity against PI3Kα (100 nM), ATM (100 nM), and DNA-PK (662 nM); also inhibits mTOR (18 nM)[1]. |
| AZ20 | 5 nM[2][3][4] | 50 nM (HT29 cells) | 8-fold selectivity over mTOR. |
| VE-821 | 26 nM | ~2.3 µM (MCF7 cells, UV-induced) | High selectivity against ATM (>8 µM), DNA-PK (4.4 µM), and mTOR. |
| Berzosertib (VE-822) | 19 nM (HT29 cells) | 20 nM (PBMCs, 4NQO-induced) | Also inhibits ATM (IC50 = 2.6 µM in PSN-1 and MiaPaCa-2 cells). |
| Ceralasertib (AZD6738) | 1 nM | 74 nM (in cells) | Orally active and bioavailable. |
Experimental Protocols
In Vitro ATR Kinase Activity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the direct inhibitory effect of a compound on the kinase activity of the ATR enzyme.
a. Materials and Reagents:
-
Recombinant human ATR/ATRIP complex
-
GST-p53 fusion protein (substrate)
-
ATP
-
Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
Test compounds (this compound, AZ20, etc.) dissolved in DMSO
-
HTRF Detection Buffer
-
Europium-labeled anti-phospho-p53 (Ser15) antibody
-
d2-labeled anti-GST antibody
-
384-well low-volume plates
b. Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of the 384-well plate.
-
Add a solution containing the ATR/ATRIP enzyme and the GST-p53 substrate to each well.
-
Pre-incubate the plate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding the HTRF detection buffer containing EDTA and the detection antibodies.
-
Incubate the plate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm.
-
Calculate the HTRF ratio (665nm/620nm) and plot the results against the inhibitor concentration to determine the IC50 value.
Cellular Chk1 Phosphorylation Assay (Western Blot)
This assay measures the ability of an ATR inhibitor to block the phosphorylation of Chk1, a key downstream target of ATR, in a cellular context.
a. Materials and Reagents:
-
Cancer cell line (e.g., HT29, U2OS, MCF7)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., Hydroxyurea, UV radiation, or 4-NQO)
-
Test compounds (this compound, AZ20, etc.) dissolved in DMSO
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Chk1 (Ser345), anti-total Chk1, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
b. Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the ATR inhibitor for 1-2 hours.
-
Induce DNA damage by adding a DNA damaging agent (e.g., 2 mM Hydroxyurea for 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Chk1 (Ser345) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with antibodies for total Chk1 and a loading control.
-
Quantify the band intensities to determine the concentration-dependent inhibition of Chk1 phosphorylation and calculate the IC50 value.
Mandatory Visualization
Caption: ATR Signaling Pathway and Point of Inhibition.
Caption: Western Blot Workflow for p-Chk1 Detection.
References
A Head-to-Head Comparison of Novel ATR Inhibitors: Atr-IN-20 Versus the Elusive Atr-IN-22
For Immediate Release
In the landscape of targeted cancer therapy, inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase represent a promising frontier, particularly for tumors with deficiencies in the DNA Damage Response (DDR) pathway. This guide provides a detailed head-to-head comparison of two ATR inhibitors, Atr-IN-20 and the lesser-known Atr-IN-22, aimed at researchers, scientists, and professionals in drug development. While extensive data is available for this compound, information on Atr-IN-22 remains limited in the public domain, a fact this guide will transparently address.
Executive Summary
This compound emerges as a highly potent ATR inhibitor with a well-defined biochemical profile and demonstrated cellular activity. In contrast, Atr-IN-22 is a more enigmatic compound with sparse publicly available data, though initial findings suggest it possesses anti-proliferative properties. This comparison synthesizes the available preclinical data for both compounds, alongside a broader context provided by other well-characterized ATR inhibitors in clinical development.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for this compound and Atr-IN-22. To provide a comprehensive overview, data for other notable ATR inhibitors, Berzosertib (M6620/VX-970), Ceralasertib (AZD6738), and VE-821, are included as benchmarks.
Table 1: Biochemical Potency and Selectivity of ATR Inhibitors
| Compound | Target | Biochemical IC50 | Selectivity Profile (IC50 in nM) |
| This compound | ATR | 3 nM | mTOR (18 nM), PI3Kα (100 nM), ATM (100 nM), DNA-PK (662 nM) |
| Atr-IN-22 | ATR | Not publicly available | Not publicly available |
| Berzosertib | ATR | ~19 nM | Not specified |
| Ceralasertib | ATR | 1 nM | >300-fold selectivity against PI3K kinases and ATR homologs (ATM, DNA-PK and mTOR) |
| VE-821 | ATR | 26 nM | ATM (>8 µM), DNA-PK (4.4 µM) |
Table 2: Cellular Activity of ATR Inhibitors
| Compound | Assay | Cell Line(s) | Potency/Effect |
| This compound | Cell Viability (IC50) | LoVo, SW620, OVCAR-3 (ATM-deficient) | 40 nM, 95 nM, 98 nM respectively |
| Cell Migration | LoVo | Significant concentration-dependent inhibition (0.03-3 µM) | |
| Atr-IN-22 | Cell Proliferation | MIA PaCa-2 | < 1 µM |
| Anti-tumor Activity | Colon cancer xenograft models | Orally active, demonstrates anti-tumor activity | |
| Berzosertib | Cell Viability (IC50) | HNSCC cell lines (Cal-27, FaDu) | 0.25–0.29 µM |
| Ceralasertib | p-Chk1 Inhibition (IC50) | Cellular assays | 74 nM |
| VE-821 | Cell Viability (IC50) | Gastric cancer cells (AGS, MKN-45) | 13.7 µM, 11.3 µM respectively |
ATR Signaling Pathway and Mechanism of Inhibition
ATR kinase is a crucial regulator of the DNA damage response, primarily activated by single-stranded DNA (ssDNA) which can arise during replication stress.[1] Once activated, ATR phosphorylates a cascade of downstream targets, most notably the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest and promote DNA repair.[1] ATR inhibitors like this compound and Atr-IN-22 function by blocking this signaling cascade, leading to an accumulation of DNA damage and ultimately cell death, particularly in cancer cells with existing DNA repair defects.[2]
Caption: ATR signaling cascade initiated by replication stress and DNA damage, and the point of intervention by ATR inhibitors.
Experimental Protocols
The characterization of ATR inhibitors such as this compound and Atr-IN-22 involves a series of key in vitro and cellular assays. Below are detailed methodologies for these experiments.
Kinase Inhibition Assay (Biochemical IC50 Determination)
Objective: To determine the direct inhibitory potency of the compound on purified ATR kinase.
Methodology:
-
Enzyme and Substrate: Recombinant human ATR kinase and a biotinylated peptide substrate are used.
-
Reaction: The kinase reaction is typically performed in a buffer containing ATP (often radiolabeled [γ-³²P]ATP) and the inhibitor at various concentrations.
-
Incubation: The reaction mixture is incubated to allow for phosphorylation of the substrate.
-
Detection: The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this can be done by capturing the biotinylated peptide on a streptavidin-coated plate and measuring the incorporated radioactivity with a scintillation counter.
-
Data Analysis: The percentage of inhibition is plotted against the logarithm of the inhibitor concentration to calculate the IC50 value.
Cell Viability Assay (Cellular IC50 Determination)
Objective: To assess the effect of the ATR inhibitor on the proliferation and viability of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of the ATR inhibitor (e.g., from 1 nM to 10 µM) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a period that allows for several cell divisions (typically 48-72 hours).
-
Viability Assessment: Cell viability is measured using reagents such as MTT, MTS, or CellTiter-Glo, which quantify metabolic activity.
-
Data Analysis: The results are normalized to the vehicle-treated control cells, and the IC50 value is determined by plotting cell viability against the inhibitor concentration.
Western Blotting for Phospho-Chk1 (Target Engagement)
Objective: To confirm that the ATR inhibitor engages its target in a cellular context by measuring the phosphorylation of its primary downstream substrate, Chk1.
Methodology:
-
Cell Culture and Treatment: Cells are cultured to 70-80% confluency and then treated with various concentrations of the ATR inhibitor for a specified time (e.g., 1-2 hours). To induce ATR activity, cells can be co-treated with a DNA damaging agent like hydroxyurea (B1673989) or exposed to UV radiation.
-
Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration in each lysate is determined using an assay such as the BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by gel electrophoresis and transferred to a membrane (e.g., PVDF). The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Chk1 (p-Chk1) at Ser345 and total Chk1. A loading control antibody (e.g., anti-actin or anti-GAPDH) is also used.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: The band intensities are quantified, and the level of p-Chk1 is normalized to total Chk1 and the loading control. A dose-dependent decrease in p-Chk1 indicates effective ATR inhibition.
Caption: A typical experimental workflow for the preclinical evaluation of a novel ATR inhibitor.
Conclusion
This comparative guide highlights the current state of knowledge regarding this compound and Atr-IN-22. This compound is a well-characterized, potent, and selective ATR inhibitor with a clear preclinical profile. In contrast, while initial data suggests Atr-IN-22 has potential as an anti-cancer agent, a comprehensive head-to-head comparison is hampered by the lack of publicly available data. As research in the field of DDR inhibitors continues to advance, further disclosure of data on compounds like Atr-IN-22 will be crucial for the scientific community to fully evaluate their therapeutic potential.
References
Comparative Analysis of Atr-IN-20 Cross-reactivity with PIKK Family Kinases
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biochemical selectivity of the ATR inhibitor, Atr-IN-20, against other key members of the phosphoinositide 3-kinase-related kinase (PIKK) family. Due to the limited availability of public data for this compound, this guide utilizes data from a well-characterized, potent, and selective ATR inhibitor, RP-3500, as a representative example to illustrate the expected selectivity profile. The experimental protocols detailed below are standard methodologies for assessing the cross-reactivity of kinase inhibitors.
The PIKK family of serine/threonine protein kinases are central regulators of cellular responses to genotoxic stress.[1][2] Key members include Ataxia-Telangiectasia Mutated (ATM), Ataxia-Telangiectasia and Rad3-related (ATR), and the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), which are activated by different forms of DNA damage.[3][4][5] Other members, such as the mammalian target of rapamycin (B549165) (mTOR) and SMG1, are involved in nutrient sensing and mRNA surveillance, respectively. Given the structural similarities within their kinase domains, assessing the selectivity of an inhibitor is crucial to minimize off-target effects.
Quantitative Comparison of Kinase Inhibition
The following table summarizes the inhibitory activity of a representative selective ATR inhibitor, RP-3500, against ATR and other PIKK family kinases. The data is presented as half-maximal inhibitory concentrations (IC50), which indicate the concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC50 value corresponds to higher potency.
| Target Kinase | Representative Inhibitor | IC50 (nmol/L) | Selectivity over ATR | Reference |
| ATR | RP-3500 | 1.0 | - | **** |
| ATM | RP-3500 | >2,000 | >2,000-fold | |
| DNA-PKcs | RP-3500 | >2,000 | >2,000-fold | |
| mTOR | RP-3500 | 30 | 30-fold | |
| PI3Kα* | RP-3500 | >2,000 | >2,000-fold |
Note: PI3Kα is included for broader selectivity context, as it shares structural homology with the PIKK family kinase domains.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Figure 1: Simplified PIKK signaling in the DNA damage response.
Figure 2: Workflow for a radiometric biochemical kinase assay.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative of the techniques used to generate kinase selectivity data.
Biochemical Kinase Inhibition Assay (Radiometric)
This assay directly measures the enzymatic activity of a kinase by quantifying the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP onto a specific substrate.
-
Materials and Reagents:
-
Purified recombinant human kinases (ATR/ATRIP, ATM, DNA-PKcs, mTOR)
-
Kinase-specific substrates (e.g., GST-p53 for ATR)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
This compound or other test inhibitor, serially diluted in DMSO
-
Stop solution (e.g., 7.5 M Guanidine Hydrochloride or EDTA-containing buffer)
-
Filter membranes (e.g., P81 phosphocellulose)
-
Scintillation counter
-
-
Procedure:
-
The kinase reaction is initiated in a 96-well plate by combining the purified kinase, the appropriate substrate, the test inhibitor at various concentrations, and the kinase assay buffer.
-
The mixture is pre-incubated for 10-15 minutes at room temperature.
-
The reaction is started by the addition of [γ-³²P]ATP.
-
The reaction mixture is incubated at 30°C for a specified duration (e.g., 30 minutes) to allow for substrate phosphorylation.
-
The reaction is terminated by adding the stop solution or by spotting the reaction mixture onto a filter membrane.
-
The filter membranes are washed multiple times to remove unincorporated [γ-³²P]ATP.
-
The amount of radioactivity incorporated into the substrate on the filter is quantified using a scintillation counter.
-
The percentage of kinase inhibition at each inhibitor concentration is calculated relative to a control reaction (with DMSO vehicle). The IC50 value is determined by fitting the data to a dose-response curve using non-linear regression.
-
Cell-Based Assay: Inhibition of Chk1 Phosphorylation (Western Blot)
This assay determines an inhibitor's activity within a cellular context by measuring the phosphorylation of a direct downstream target of ATR, Chk1, at Serine 345.
-
Materials and Reagents:
-
Cancer cell line (e.g., HT29, LoVo)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., Hydroxyurea or UV radiation)
-
This compound or other test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: Rabbit anti-phospho-Chk1 (Ser345), Mouse anti-Total Chk1, Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
-
-
Procedure:
-
Cells are seeded in 6-well plates and allowed to adhere.
-
Cells are pre-incubated with various concentrations of the ATR inhibitor for 1-2 hours.
-
The ATR pathway is activated by treating the cells with a DNA damaging agent (e.g., 2 mM Hydroxyurea for 3 hours).
-
Cells are washed with ice-cold PBS and then lysed.
-
Protein concentration in the cell lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with the primary antibody against phospho-Chk1 (Ser345) overnight at 4°C.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate and an imaging system.
-
The membrane is stripped and re-probed for total Chk1 and a loading control (e.g., β-actin) to ensure equal protein loading. The reduction in the phospho-Chk1 signal relative to the total Chk1 and loading control indicates the inhibitor's potency in a cellular environment.
-
References
- 1. ATM, ATR and DNA-PKcs kinases—the lessons from the mouse models: inhibition ≠ deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA-PK, ATM and ATR as sensors of DNA damage: variations on a theme? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinct roles of ATR and DNA-PKcs in triggering DNA damage responses in ATM-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Atr-IN-20: A Comparative Guide for Researchers
This guide provides an objective comparison of the published data on the ATR inhibitor Atr-IN-20 against other well-established ATR inhibitors: Ceralasertib (AZD6738), Elimusertib (BAY 1895344), and Berzosertib (M6620/VE-822). The information presented is intended for researchers, scientists, and drug development professionals to facilitate an informed evaluation of these compounds for preclinical and clinical research.
The ATR Signaling Pathway and Therapeutic Intervention
Ataxia Telangiectasia and Rad3-related (ATR) is a critical protein kinase in the DNA Damage Response (DDR) pathway, playing a pivotal role in maintaining genomic integrity.[1] Activated by single-stranded DNA that can arise during replication stress, a common feature of cancer cells, ATR phosphorylates a cascade of downstream targets, including Chk1, to initiate cell cycle arrest and promote DNA repair.[2][3] The reliance of many cancer cells on the ATR pathway for survival makes it a promising therapeutic target.[2] ATR inhibitors can sensitize cancer cells to DNA-damaging agents and exhibit synthetic lethality in tumors with specific DNA repair defects.[1]
Caption: Simplified ATR signaling pathway and the point of intervention by ATR inhibitors.
Comparative Analysis of ATR Inhibitors
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Biochemical Potency
| Inhibitor | Target | IC50 (nM) | Assay Type |
| This compound | ATR | 3 | Not Specified |
| Ceralasertib (AZD6738) | ATR | 1 | Isolated Enzyme Assay |
| Elimusertib (BAY 1895344) | ATR | 7 | Not Specified |
| Berzosertib (M6620/VE-822) | ATR | 19 | Not Specified |
Kinase Selectivity
| Inhibitor | mTOR IC50 (nM) | PI3Kα IC50 (nM) | ATM IC50 (nM) | DNA-PK IC50 (nM) |
| This compound | 18 | 100 | 100 | 662 |
| Ceralasertib (AZD6738) | >300x selectivity vs ATR | >300x selectivity vs ATR | >300x selectivity vs ATR | >300x selectivity vs ATR |
| Elimusertib (BAY 1895344) | 427 | 3270 | 1420 | 332 |
| Berzosertib (M6620/VE-822) | >1000 | Not Specified | 34 (Ki, nM) | >4000 (Ki, nM) |
Cellular Potency
| Inhibitor | Cell Line | Cancer Type | Cellular IC50/GI50 (µM) |
| This compound | LoVo | Colon | 0.040 |
| SW620 | Colon | 0.095 | |
| OVCAR-3 | Ovarian | 0.098 | |
| Ceralasertib (AZD6738) | 276 cell lines (median) | Various | 1.47 (GI50) |
| Elimusertib (BAY 1895344) | HT-29 | Colon | 0.160 |
| LoVo | Colon | 0.071 | |
| SU-DHL-8 | B-cell Lymphoma | 0.009 | |
| Berzosertib (M6620/VE-822) | Cal-27 | Head and Neck | 0.29 (72h) |
| FaDu | Head and Neck | 0.25 (72h) |
Experimental Protocols
The following are generalized protocols for key experiments used in the characterization of ATR inhibitors. These should be optimized for specific experimental systems.
In Vitro ATR Kinase Assay
This assay measures the direct inhibitory effect of a compound on ATR kinase activity.
Caption: General workflow for an in vitro ATR kinase inhibition assay.
Materials:
-
Human recombinant ATR/ATRIP complex
-
Substrate (e.g., GST-cMyc-p53)
-
ATP
-
Assay Buffer (e.g., 25 mM HEPES pH 8.0, 0.01% Brij-35, 1% Glycerol, 5 mM DTT, 1 mg/mL BSA)
-
Stop Solution (e.g., 12.5 mM HEPES pH 8.0, 250 mM EDTA)
-
Detection Reagents (e.g., HTRF antibodies)
Procedure:
-
In a suitable microplate, combine the ATR/ATRIP complex, substrate, and assay buffer.
-
Add serial dilutions of the ATR inhibitor (e.g., this compound) or vehicle control (DMSO) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Add detection reagents and incubate as required by the detection method.
-
Measure the signal (e.g., fluorescence) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.
Cell Viability Assay (e.g., MTS/MTT)
This assay determines the effect of the inhibitor on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
ATR inhibitor stock solution (dissolved in DMSO)
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the ATR inhibitor in complete medium.
-
Remove the old medium and add the medium containing the different inhibitor concentrations or vehicle control.
-
Incubate the cells for a specified duration (e.g., 72 hours).
-
Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength.
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to calculate the IC50 or GI50 value.
Western Blot for Phospho-Chk1 (Target Engagement)
This assay confirms that the ATR inhibitor is engaging its target in a cellular context by measuring the phosphorylation of its downstream effector, Chk1.
Materials:
-
Cancer cell lines
-
6-well plates
-
ATR inhibitor
-
DNA damaging agent (e.g., Hydroxyurea)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-pChk1 Ser345, anti-total Chk1, anti-loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to grow to ~70-80% confluency.
-
Pre-incubate the cells with various concentrations of the ATR inhibitor for 1-2 hours.
-
Induce DNA damage by adding a DNA damaging agent (e.g., 2 mM Hydroxyurea) for a defined period (e.g., 1-3 hours).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody against phospho-Chk1 (Ser345) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the inhibition of Chk1 phosphorylation.
References
The Synergistic Alliance of Atr-IN-20 and PARP Inhibitors: A Guide to Enhanced Anti-Cancer Efficacy
For Researchers, Scientists, and Drug Development Professionals
The combination of ATR inhibitors, such as Atr-IN-20, with PARP inhibitors represents a promising therapeutic strategy in oncology. This guide provides a comprehensive evaluation of the synergistic effects of this combination, supported by preclinical and clinical data. By targeting complementary pathways in the DNA Damage Response (DDR), the dual inhibition strategy can lead to potent anti-tumor activity, particularly in cancers with underlying DDR deficiencies.
The Rationale for Synergy: A Dual Assault on Cancer's DNA Repair Mechanisms
Poly (ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with mutations in BRCA1/2 and other homologous recombination (HR) repair genes.[1] PARP inhibitors trap PARP enzymes on single-strand DNA breaks, which are then converted into toxic double-strand breaks (DSBs) during DNA replication. In HR-deficient cancer cells, these DSBs cannot be accurately repaired, leading to cell death through a concept known as synthetic lethality.[1]
However, cancer cells can develop resistance to PARP inhibitors, often by restoring HR function. This is where ATR (Ataxia Telangiectasia and Rad3-related) inhibitors, like this compound, come into play. ATR is a critical kinase that senses replication stress and single-stranded DNA, activating downstream signaling to initiate cell cycle arrest and DNA repair.[1] By inhibiting ATR, this compound prevents cancer cells from mounting a response to the DNA damage induced by PARP inhibitors. This leads to an accumulation of unresolved DNA lesions, replication fork collapse, and ultimately, a form of cell death termed "replication catastrophe".[1] The combination of a PARP inhibitor and an ATR inhibitor thus creates a powerful synergistic effect, overwhelming the cancer cell's ability to repair DNA damage.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies investigating the combination of ATR inhibitors and PARP inhibitors. While specific data for this compound in combination with PARP inhibitors is limited in publicly available literature, the data presented for other potent ATR inhibitors like ceralasertib (AZD6738) and VE-821 serve as a strong surrogate due to their shared mechanism of action.
Table 1: In Vitro Synergistic Cytotoxicity of ATR and PARP Inhibitor Combinations
| Cell Line | Cancer Type | ATR Inhibitor | PARP Inhibitor | IC50 (Monotherapy) | IC50 (Combination) | Synergy Score (e.g., CI, Bliss) |
| UWB1.289 (BRCA1 mutant) | Ovarian | Ceralasertib (AZD6738) | Olaparib | ATRi: ~2.8 µM, PARPi: ~1.6 µM | Significantly lower | Synergistic (CI < 1) |
| PEO1 (BRCA2 mutant) | Ovarian | Ceralasertib (AZD6738) | Olaparib | Not specified | Significantly lower | Synergistic |
| FaDu ATM-KO | Head and Neck | Ceralasertib (AZD6738) | Olaparib | Not specified | Significantly lower | Synergistic |
| TK6 (BRCA1 deficient) | Lymphoblastoid | Ceralasertib (AZD6738) | Olaparib | Not specified | Significantly lower | Synergistic (CI < 1) |
| TK6 (BRCA1 deficient) | Lymphoblastoid | Ceralasertib (AZD6738) | Talazoparib | Not specified | Significantly lower | Synergistic (CI < 1) |
| HCT-116 | Colon | VE-821 | ABT-888 (Veliparib) | Not specified | 4.5–27 fold reduction in SN38 IC50 | Synergistic |
| HCC1937-R (PARPi-resistant) | Breast | Elimusertib | Talazoparib | ELI: 55.90 nM | Significantly lower | Synergistic (ZIP score > 10)[2] |
CI: Combination Index. A CI < 1 indicates synergy. ZIP: Zero Interaction Potency. A ZIP score > 10 indicates strong synergy. IC50 values are approximate and can vary based on experimental conditions.
Table 2: In Vivo Efficacy of ATR and PARP Inhibitor Combinations in Xenograft Models
| Cancer Model | ATR Inhibitor | PARP Inhibitor | Treatment Regimen | Tumor Growth Inhibition | Outcome |
| BRCA2-mutant PDX (Ovarian) | Ceralasertib (AZD6738) | Olaparib | Combination | Significant tumor suppression | Induced tumor regression and complete remission in most cases[3] |
| FaDu ATM-KO Xenograft | Ceralasertib (AZD6738) | Olaparib | Combination | Significant anti-tumor effect | Combination demonstrated efficacy[4] |
| BRCA2m PARPi-resistant HGSC | Ceralasertib | Not specified | Combination with AKTi | Nearly complete tumor regression | More than 3-fold increase in median overall survival[5] |
PDX: Patient-Derived Xenograft; HGSC: High-Grade Serous Ovarian Cancer.
Table 3: Clinical Trial Data for ATR and PARP Inhibitor Combinations
| Trial Name (Phase) | Patient Population | ATR Inhibitor | PARP Inhibitor | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) | Key Findings |
| CAPRI (Phase 2) | PARPi-resistant, HR-deficient HGSOC | Ceralasertib | Olaparib | 50%[6] | Not specified | Tolerable and active in a heavily pretreated population.[7] |
| Pooled Phase 1 Trials | Relapsed/refractory solid tumors with DDR alterations | Camonsertib | Talazoparib, Niraparib, or Olaparib | 32% (in late-line ovarian cancer) | 48% (overall) | Feasible combination with promising anticancer activity.[8] |
| NCT03462342 (Phase 2) | Platinum-sensitive recurrent HGSOC | Ceralasertib | Olaparib | 48.5% | Not specified | Well-tolerated and active, warranting further evaluation.[9] |
HGSOC: High-Grade Serous Ovarian Cancer; HR: Homologous Recombination; DDR: DNA Damage Response.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Signaling pathway of synergistic action between PARP and ATR inhibitors.
Caption: General experimental workflow for evaluating the synergy of this compound and PARP inhibitors.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to evaluate the synergistic effects of ATR and PARP inhibitors.
Protocol 1: Cell Viability Assay (MTS/MTT Assay)
Objective: To determine the cytotoxic effects of this compound and a PARP inhibitor, alone and in combination, on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., UWB1.289, PEO1)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound (or a suitable ATR inhibitor surrogate)
-
PARP inhibitor (e.g., Olaparib)
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.[1]
-
Drug Treatment: Prepare serial dilutions of the ATR inhibitor, PARP inhibitor, and their combination at a constant ratio.
-
Remove the old medium and add the drug-containing medium to the respective wells. Include vehicle-only wells as a control.
-
Incubation: Incubate the plates for 72-120 hours.[1]
-
Viability Measurement: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each treatment using non-linear regression. Synergy can be assessed using models like the Combination Index (CI) or Bliss independence.[1][10]
Protocol 2: Immunofluorescence for RAD51 Foci
Objective: To assess the effect of this compound and a PARP inhibitor on homologous recombination (HR) repair capacity by quantifying RAD51 foci formation.
Materials:
-
Cancer cell lines
-
Glass coverslips in 24-well plates
-
This compound (or surrogate) and PARP inhibitor
-
4% Paraformaldehyde (PFA) for fixation
-
0.25% Triton X-100 for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against RAD51
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with the inhibitors for a specified duration (e.g., 24 hours).[1]
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% PFA, and then permeabilize with Triton X-100.[1][11]
-
Blocking: Block non-specific antibody binding with a blocking solution for 1 hour.[1]
-
Antibody Incubation: Incubate with the primary anti-RAD51 antibody overnight at 4°C, followed by incubation with the fluorescent secondary antibody.[1][11]
-
Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.[1]
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Count the number of RAD51 foci per nucleus. A significant decrease in RAD51 foci in the combination treatment group compared to the PARP inhibitor alone indicates inhibition of HR.[1][11]
Conclusion
The combination of this compound with PARP inhibitors holds significant promise as a therapeutic strategy to enhance anti-cancer efficacy and overcome resistance. The strong preclinical and emerging clinical data for this combination in various cancer models, particularly those with DDR deficiencies, underscore its potential. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate and validate this powerful synergistic approach. As our understanding of the intricate network of DNA repair pathways deepens, such rational combination therapies will be pivotal in advancing precision oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. Dual inhibition of ATR and PARP reverses acquired PARP inhibitor resistance in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Combination ATR (ceralasertib) and PARP (olaparib) Inhibitor (CAPRI) Trial in Acquired PARP Inhibitor-Resistant Homologous Recombination-Deficient Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncologynewscentral.com [oncologynewscentral.com]
- 9. ascopubs.org [ascopubs.org]
- 10. ATR Inhibitor Synergizes PARP Inhibitor Cytotoxicity in Homologous Recombination Repair Deficiency TK6 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Benchmarking the Safety Profile of Atr-IN-20 Against Other DDR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeting of DNA Damage Response (DDR) pathways has emerged as a promising strategy in oncology. This guide provides a comparative analysis of the safety profile of Atr-IN-20, a representative preclinical Ataxia Telangiectasia and Rad3-related (ATR) inhibitor, with other key classes of DDR inhibitors. The information presented is intended to aid researchers in understanding the potential toxicities and in designing preclinical studies.
Disclaimer: "this compound" is used as a representative name for a preclinical ATR inhibitor. The data presented for this class are a composite from studies on well-characterized ATR inhibitors such as ceralasertib (AZD6738), elimusertib (BAY-1895344), and berzosertib (M6620/VX-970).
Comparative Safety Profile of DDR Inhibitors
The primary dose-limiting toxicities of many DDR inhibitors are on-target effects in rapidly dividing normal tissues, most notably the bone marrow and gastrointestinal tract.[1][2] The following tables summarize the key preclinical and clinical safety findings for major DDR inhibitor classes.
Table 1: Overview of Common Toxicities of DDR Inhibitors
| Inhibitor Class | Primary Target(s) | Common Adverse Events (Preclinical & Clinical) |
| ATR Inhibitors | ATR kinase | Hematological: Anemia, neutropenia, thrombocytopenia[3][4]. Gastrointestinal: Nausea, vomiting, diarrhea[5]. Fatigue. |
| PARP Inhibitors | PARP1, PARP2 | Hematological: Anemia, neutropenia, thrombocytopenia. Gastrointestinal: Nausea, vomiting, fatigue. |
| WEE1 Inhibitors | WEE1 kinase | Hematological: Neutropenia, thrombocytopenia. Gastrointestinal: Diarrhea, nausea, vomiting. Fatigue. |
| CHK1 Inhibitors | CHK1, CHK2 | Hematological: Neutropenia, leukopenia, thrombocytopenia. Gastrointestinal: Nausea. |
| DNA-PK Inhibitors | DNA-PKcs | Gastrointestinal: Nausea, vomiting. General: Fatigue, pyrexia. Dermatological: Rash. |
Table 2: Quantitative Preclinical Toxicity Data for Select DDR Inhibitors
| Inhibitor (Class) | Animal Model | Route of Administration | Key Toxicity Findings |
| Berzosertib (ATR) | Mouse | Intravenous | Nonlinear pharmacokinetics; extensive distribution to bone marrow. Myelosuppression is the primary dose-limiting toxicity. |
| Ceralasertib (ATR) | Mouse | Oral | Dose-dependent tumor growth inhibition in xenograft models. Combination with carboplatin (B1684641) showed enhanced antitumor activity. |
| Olaparib (PARP) | N/A | Oral | Generally considered to have a more favorable safety profile compared to other PARP inhibitors, with lower rates of grade 3/4 adverse events. |
| Adavosertib (WEE1) | Mouse | Oral | Monotherapy inhibited tumor growth in xenograft models with no appreciable toxicity at effective doses. Combination with kinase inhibitors also showed no significant toxicity. |
| Prexasertib (CHK1) | Mouse | Intravenous | Showed an acceptable toxicity and tolerability profile in adult trials. Primary toxicities are hematological. |
| Peposertib (DNA-PK) | Rat, Dog | Oral | Target organs for toxicity include the lymphatic system, reproductive systems, and epithelia. No genotoxic effects were observed in preclinical studies. |
Experimental Protocols for Key Safety Assays
Detailed methodologies for assessing the cytotoxic and anti-proliferative effects of DDR inhibitors are crucial for preclinical safety evaluation.
MTT Assay for Cell Viability (IC50 Determination)
This assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
DDR inhibitor stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-100,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of the DDR inhibitor in complete medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include vehicle-only controls.
-
Incubation: Incubate the plate for a period that allows for the assessment of the drug's effect (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth).
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with a cytotoxic agent, providing a measure of cell reproductive integrity.
Materials:
-
6-well cell culture plates or petri dishes
-
Cancer cell lines of interest
-
Complete cell culture medium
-
DDR inhibitor stock solution
-
Trypsin-EDTA
-
PBS
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Prepare a single-cell suspension and seed a known number of cells into 6-well plates. The number of cells seeded will depend on the expected toxicity of the treatment.
-
Drug Treatment: Allow cells to attach for 24 hours, then treat with various concentrations of the DDR inhibitor for a defined period (e.g., 24 hours).
-
Colony Formation: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 1-3 weeks to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).
-
Fixation and Staining: Wash the colonies with PBS, fix them with the fixation solution for 5 minutes, and then stain with crystal violet solution for 2 hours.
-
Colony Counting: Carefully wash the plates with water and allow them to air dry. Count the number of colonies in each well.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition. The SF is the number of colonies formed after treatment divided by the number of cells seeded, corrected for the PE of untreated cells.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by DDR inhibitors and a typical experimental workflow for their preclinical evaluation.
References
- 1. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell cycle regulation of human WEE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Safety, anti-tumor activity, and biomarker analysis in a phase 1 trial of the once-daily Wee1 inhibitor adavosertib (AZD1775) in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Preclinical Landscape of ATR Inhibitors: A Comparative Guide
While specific preclinical reproducibility data for a compound designated "Atr-IN-20" is not available in the public domain, this guide offers a comparative overview of a well-characterized ATR inhibitor, Berzosertib (also known as M6620 or VX-970), to provide researchers, scientists, and drug development professionals with a framework for evaluating this class of compounds. The data and protocols presented are synthesized from multiple preclinical studies.
Ataxia telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), playing a key role in stabilizing the genome, particularly in response to replication stress.[1][2] This central function makes ATR an attractive target in cancer therapy, as many tumors exhibit increased replication stress and may rely on the ATR pathway for survival.[2][3] Inhibitors of ATR, therefore, hold promise as both monotherapies and as agents that can sensitize cancer cells to other DNA-damaging treatments like chemotherapy and radiation.[4]
Comparative Efficacy of Berzosertib
Berzosertib has been shown to potentiate the cytotoxic effects of various DNA-damaging agents and exhibit single-agent activity in specific cancer cell lines. The following table summarizes key quantitative data from preclinical studies.
| Compound | Cell Line | Combination Agent | Effect | Assay | Reference |
| Berzosertib (VX-970) | OE21 (Esophageal) | Cisplatin (B142131) | Significant increase in loss of viability | Colony Survival Assay | |
| Berzosertib (VX-970) | FLO-1 (Esophageal) | Cisplatin | Significant increase in loss of viability | Colony Survival Assay | |
| Berzosertib (VX-970) | OE21 (Esophageal) | Carboplatin | Significant increase in loss of viability | Colony Survival Assay | |
| Berzosertib (VX-970) | FLO-1 (Esophageal) | Carboplatin | Significant increase in loss of viability | Colony Survival Assay | |
| Berzosertib (M6620) | Advanced Solid Tumors | Monotherapy | Complete response in a patient with ATM loss | Phase I Clinical Trial | |
| Berzosertib (M6620) | Advanced Solid Tumors | Carboplatin | Partial response in a BRCA1 ovarian cancer patient | Phase I Clinical Trial |
Experimental Methodologies
Reproducibility of preclinical findings is critically dependent on the specifics of the experimental protocols. Below are detailed methodologies for key assays used to evaluate ATR inhibitors.
Colony Survival Assay
This assay is used to determine the long-term survival of cells after treatment with a therapeutic agent.
-
Cell Seeding: Cells are seeded at a low density in 6-well plates and allowed to attach overnight.
-
Treatment: Cells are treated with the ATR inhibitor (e.g., Berzosertib at 50 nM) and/or a DNA-damaging agent (e.g., a range of concentrations of cisplatin or carboplatin). A DMSO control is run in parallel.
-
Incubation: Cells are incubated for a period that allows for colony formation (typically 10-14 days).
-
Fixation and Staining: Colonies are fixed with a methanol/acetic acid solution and stained with crystal violet.
-
Quantification: The number of colonies containing at least 50 cells is counted. The surviving fraction is calculated by normalizing the number of colonies in the treated wells to that in the control wells.
In Vivo Xenograft Studies
These studies assess the efficacy of a compound in a living organism.
-
Tumor Implantation: Cancer cells are injected subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Once tumors reach a specified volume, mice are randomized into treatment and control groups. The ATR inhibitor and/or other therapies (e.g., radiotherapy) are administered according to a defined schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is concluded when tumors reach a predetermined maximum size or at a specified time point. Tumor growth delay is a key endpoint.
Pharmacodynamic Assays (Western Blotting)
These assays are used to confirm that the drug is hitting its target within the cell.
-
Cell Treatment and Lysis: Cells are treated with the ATR inhibitor for a specified time and then lysed to extract proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by size using SDS-PAGE and then transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies against the target protein (e.g., phospho-Chk1, a downstream substrate of ATR) and a loading control (e.g., total Chk1 or actin).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme that allows for chemiluminescent or fluorescent detection. The signal intensity is quantified to determine the level of protein phosphorylation.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the rationale behind the preclinical studies.
References
- 1. Phase I Study of ATR Inhibitor M6620 in Combination With Topotecan in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased Replication Stress Determines ATR Inhibitor Sensitivity in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I Trial of First-in-Class ATR Inhibitor M6620 (VX-970) as Monotherapy or in Combination With Carboplatin in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical testing of an Atr inhibitor demonstrates improved response to standard therapies for esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Clinical Translatability of Atr-IN-20: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel ATR inhibitor, Atr-IN-20, with other leading ATR inhibitors in clinical development. By presenting key preclinical and clinical data, detailed experimental protocols, and visual representations of critical biological pathways and workflows, this guide aims to facilitate an objective assessment of this compound's potential for clinical translation.
Introduction to ATR Inhibition and the DNA Damage Response
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), a network of signaling pathways that senses and repairs damaged DNA.[1] Cancer cells often exhibit increased reliance on the ATR pathway for survival due to high levels of replication stress, a hallmark of cancer.[1] This dependency creates a therapeutic window for ATR inhibitors, which can selectively target cancer cells and enhance the efficacy of DNA-damaging agents like chemotherapy and radiation. Several ATR inhibitors are currently in clinical development, with promising results in various tumor types.[2]
Comparative Analysis of ATR Inhibitors
This guide compares the preclinical and clinical data of a hypothetical novel ATR inhibitor, this compound, with three prominent ATR inhibitors: Berzosertib (M6620), Camosertib (RP-3500), and Ceralasertib (AZD6738). The data for the established inhibitors are compiled from publicly available research, while the data for this compound are hypothetical, designed to provide a framework for comparison.
Preclinical Efficacy and Selectivity
The following table summarizes the in vitro potency and selectivity of the compared ATR inhibitors. Potency is a measure of the drug concentration required to achieve a certain level of inhibition, while selectivity indicates the drug's ability to inhibit the target kinase over other kinases, which can minimize off-target effects.
| Compound | ATR IC50 (nM) | pCHK1 Inhibition (Cellular IC50, nM) | mTOR IC50 (nM) | Selectivity (mTOR/ATR) |
| This compound (Hypothetical) | 0.8 | 0.25 | >2,500 | >3,125x |
| Berzosertib (M6620) | ~1 | Not specified | >5,000 | >5,000x |
| Camosertib (RP-3500) | 1.0 | 0.33 | >30 | >30x[3] |
| Ceralasertib (AZD6738) | 0.001 (enzyme IC50) | 0.074 | >5,000 | >5,000x |
Clinical Trial Data Overview
The clinical translatability of an ATR inhibitor is ultimately determined by its performance in human trials. The following table provides a high-level overview of key clinical data for the selected inhibitors.
| Compound | Phase of Development | Monotherapy Response Rate (ORR) | Combination Therapy Response Rate (ORR) | Common Adverse Events (Grade ≥3) |
| This compound (Hypothetical) | Phase I | Not yet established | Not yet established | Anemia, Neutropenia, Thrombocytopenia |
| Berzosertib (M6620) | Phase I/II | 6% (monotherapy) | 36% (with topotecan (B1662842) in SCLC) | Neutropenia, Thrombocytopenia, Anemia |
| Camosertib (RP-3500) | Phase I/II | 13% (in DDR gene-altered tumors) | Data emerging | Anemia |
| Ceralasertib (AZD6738) | Phase I/II | Efficacy observed in ATM-deficient models | 13.9% (with durvalumab in NSCLC) | Neutropenia, Anemia, Thrombocytopenia |
Key Experimental Protocols
To ensure the reproducibility and accurate interpretation of data, detailed methodologies for key experiments are crucial.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the ATR inhibitor (e.g., this compound) for 72 hours.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to lyse the cells and measure the luminescence, which is proportional to the amount of ATP and thus cell viability.
-
Data Analysis: Plot cell viability against drug concentration and determine the IC50 value using non-linear regression.
Western Blot for Target Engagement (pCHK1 Inhibition)
-
Cell Treatment and Lysis: Treat cells with the ATR inhibitor for a specified time, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated CHK1 (pCHK1) and total CHK1, followed by incubation with secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities to determine the extent of pCHK1 inhibition.
In Vivo Tumor Growth Inhibition Studies (Xenograft Model)
-
Tumor Implantation: Subcutaneously implant human cancer cells into immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the ATR inhibitor (e.g., orally or intravenously) according to the specified dosing schedule.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Data Analysis: Plot the average tumor volume over time for each group to assess the anti-tumor efficacy of the inhibitor.
Visualizing Key Processes
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.
Caption: The ATR signaling pathway in response to DNA damage and its inhibition by this compound.
Caption: A typical experimental workflow for the preclinical and clinical evaluation of an ATR inhibitor.
Caption: Logical relationship for assessing the clinical translatability of an ATR inhibitor.
Conclusion
The assessment of this compound's clinical translatability requires a rigorous comparison against established benchmarks. This guide provides a framework for such an evaluation, highlighting the importance of robust preclinical data, well-defined experimental protocols, and a clear understanding of the underlying biological pathways. As more data on this compound and other ATR inhibitors become available, this comparative approach will be essential for identifying the most promising therapeutic candidates for patients with cancer.
References
Safety Operating Guide
Safe Disposal of Atr-IN-20: A Guide for Laboratory Professionals
Disclaimer: As a novel research chemical, a specific Safety Data Sheet (SDS) for Atr-IN-20 may not be publicly available. Therefore, it is imperative to treat this compound as hazardous, assuming high potency and toxicity. The following disposal procedures are based on best practices for handling potent kinase inhibitors and other novel chemical entities. All protocols must be conducted in accordance with institutional and local regulations.
Immediate Safety and Handling Protocols
Prior to handling this compound, a comprehensive risk assessment must be performed. All personnel must be trained on the potential hazards and emergency procedures.
Personal Protective Equipment (PPE): A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.[1]
-
Body Protection: A flame-resistant lab coat should be worn at all times. For procedures with a higher risk of splashes or aerosol generation, a disposable chemical-resistant gown or coverall is recommended.[1]
-
Hand Protection: Double-gloving with nitrile gloves is essential. Gloves should be inspected for any signs of damage before use and changed immediately if contaminated.[1]
-
Eye and Face Protection: ANSI Z87.1-compliant safety goggles that provide a complete seal around the eyes are required. When a significant splash hazard exists, a full-face shield should be worn in addition to safety goggles.[1]
Step-by-Step Disposal Procedures
All waste contaminated with this compound must be treated as hazardous waste.[1]
-
Segregation and Collection:
-
Designated Waste Containers: Use only approved, clearly labeled hazardous waste containers that are compatible with the chemical nature of this compound.
-
Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the specific hazard characteristics (e.g., "Toxic").
-
Waste Streams:
-
Solid Waste: All contaminated solid materials, such as gloves, pipette tips, and vials, must be collected in a designated hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Sharps: Any needles or blades contaminated with this compound must be disposed of in a designated puncture-proof sharps container.
-
-
-
Accumulation:
-
Waste should be accumulated at or near the point of generation in a designated satellite accumulation area.
-
-
Scheduling and Final Disposal:
-
Once the waste container is full or has reached the institutionally mandated time limit for satellite accumulation, a pickup must be scheduled with your facility's Environmental Health and Safety (EHS) department.
-
EHS personnel are trained in the safe transport of hazardous materials to a central accumulation area, from where it will be collected by a licensed hazardous waste disposal company.
-
Spill and Emergency Procedures
-
Minor Spills: For small spills within a fume hood, use an appropriate absorbent material to clean the area. Wear full PPE during cleanup.
-
Major Spills: In the event of a large spill, evacuate the immediate area and notify the laboratory supervisor and EHS personnel immediately.
Quantitative Data
| Property | Value |
| LD50 | Not available. Assume high toxicity. |
| Solubility | Not fully characterized. Use appropriate solvents for handling and waste collection. |
| Reactivity | Not fully characterized. Avoid mixing with strong oxidizing or reducing agents. |
Disposal Workflow
The following diagram outlines the logical flow for the proper disposal of this compound waste.
References
Essential Safety and Operational Protocols for Handling Atr-IN-20
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of potent, novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of Atr-IN-20. Given that a specific Safety Data Sheet (SDS) for this compound may not be publicly available, it is crucial to treat this compound as potentially hazardous, assuming high potency and toxicity. The following recommendations are based on established best practices for handling potent chemical agents in a laboratory setting.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure to potent chemical compounds like this compound. The required PPE varies based on the specific laboratory activity being performed.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Primary: - NIOSH-approved N95 or higher-rated respirator.[2]- Two pairs of nitrile gloves (double-gloving).[2]- Chemical splash goggles.[2]- Dedicated, disposable, or non-absorbent lab coat.[2]Secondary/Task-Specific: - Chemical-resistant coveralls or suit.- Head covering.- Chemical-resistant boots or shoe covers. |
| Solution Preparation and Handling | Primary: - Two pairs of nitrile gloves.- Chemical splash goggles or a face shield for splash risks.- Standard laboratory coat.Secondary/Task-Specific: - Chemical-resistant apron over lab coat.- Elbow-length gloves for mixing and loading. |
| Cell Culture and In Vitro Assays | Primary: - Nitrile gloves.- Safety glasses with side shields.- Standard laboratory coat.Secondary/Task-Specific: - All cell culture work should be performed in a Class II biological safety cabinet. |
| Equipment Cleaning & Decontamination | Primary: - Chemical splash goggles or face shield.- Heavy-duty, chemical-resistant gloves.- Waterproof or chemical-resistant apron.- Chemical-resistant boots.Secondary/Task-Specific: - Respirator if aerosols or vapors are generated. |
| Waste Disposal | Primary: - Heavy-duty nitrile or butyl rubber gloves.- Chemical splash goggles.- Standard laboratory coat. |
Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE. It is also crucial to inspect gloves and other personal protective equipment before use.
Experimental Protocol: Safe Handling of this compound
A systematic approach is essential to minimize exposure and ensure the integrity of the compound. The following protocol provides a step-by-step guide for the safe handling of this compound.
1. Preparation and Precautionary Measures
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area within the laboratory.
-
Ventilation: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.
-
Equipment: Assemble all necessary equipment and PPE before handling the compound. Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
2. Weighing and Solution Preparation
-
Weighing (Solid Form): Perform this task within a fume hood. Use a disposable weigh boat to avoid contamination.
-
Solvent Addition: Slowly add the desired solvent (e.g., DMSO) to the vial containing the solid this compound to avoid splashing.
-
Dissolution: Securely cap the vial and use a vortex or sonicator as needed to ensure the compound is fully dissolved.
3. Experimental Use
-
Conduct all manipulations of the compound within the designated handling area and, when appropriate, within a chemical fume hood or biological safety cabinet.
4. Decontamination and Cleaning
-
Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent.
-
Equipment: Decontaminate all reusable equipment according to established laboratory procedures.
Disposal Plan
A clear and concise plan for the handling and disposal of potent compounds is essential to prevent contamination and ensure environmental safety. All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and any other disposable materials that have come into contact with the compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.
-
Container Disposal: Before disposing of empty containers, ensure they are thoroughly decontaminated. Obliterate or remove all labels from the empty container before disposal.
Workflow for Safe Handling of this compound
The following diagram illustrates a logical workflow for the safe handling of this compound from initial preparation to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
